molecular formula C28H24O5 B016948 3,4,5-Tris(benzyloxy)benzoic Acid CAS No. 1486-48-2

3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948
CAS No.: 1486-48-2
M. Wt: 440.5 g/mol
InChI Key: NRCGMEJBEDWPMG-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)benzoic Acid is a key synthetic intermediate and building block in organic chemistry and pharmaceutical research. This compound features a benzoic acid core where all three phenolic hydroxyl groups are protected as benzyl ethers. This protection makes it a stable precursor to gallic acid (3,4,5-trihydroxybenzoic acid) and its various derivatives . Gallic acid and its derivatives are widely studied for their biological activities, including potent anti-inflammatory properties thought to operate through mechanisms involving the MAPK and NF-κB signaling pathways . The benzyl-protected form allows researchers to selectively functionalize the carboxylic acid group or use the molecule in synthetic environments that are incompatible with free phenols. Subsequently, the benzyl groups can be cleanly removed via hydrogenation to regenerate the active gallic acid scaffold or to synthesize other complex natural products and polyphenols. As a versatile reagent, it finds specific applications in the synthesis of dendrimers, liquid crystalline materials, and as a starting material for creating novel bioactive molecules in medicinal chemistry programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCGMEJBEDWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456416
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-48-2
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Tris(benzyloxy)benzoic Acid
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Foundational & Exploratory

3,4,5-Tris(benzyloxy)benzoic Acid structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid

Introduction

This compound, with the chemical formula C₂₈H₂₄O₅, is a key organic compound utilized extensively in the synthesis of dendrimers, functional polymers, and complex molecular architectures.[1][2] Its structure, featuring a central benzoic acid core flanked by three bulky benzyloxy groups, imparts unique properties that are valuable in materials science and drug development. This guide provides a comprehensive technical overview of its structural analysis, detailing the spectroscopic characteristics and experimental protocols relevant to researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The foundational structure consists of a benzoic acid molecule where the hydroxyl groups at positions 3, 4, and 5 are protected by benzyl groups. This substitution pattern is crucial to its application as a building block in larger molecular assemblies.

Caption: 2D representation of the this compound molecule.

A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₂₈H₂₄O₅[3]
Molar Mass 440.49 g/mol [3]
IUPAC Name 3,4,5-tris(phenylmethoxy)benzoic acid[1]
CAS Number 1486-48-2[1]
Appearance White to yellow powder or crystals

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following tables summarize the expected data from key analytical techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The data presented is based on analogous structures, such as benzyloxylated benzamides.[2]

Chemical Shift (δ) ppmMultiplicityAssignment
~12.0 - 13.0Singlet (broad)1H, Carboxylic Acid (-COOH)
~7.20 - 7.50Multiplet15H, Aromatic Protons (3 x -C₆H₅)
~7.10Singlet2H, Aromatic Protons (Core Benzene Ring)
~5.10Singlet6H, Methylene Protons (3 x -OCH₂-)
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The expected chemical shifts are based on published data for closely related derivatives.[2]

Chemical Shift (δ) ppmAssignment
~167.0Carbonyl Carbon (-C OOH)
~152.9Aromatic Carbon (C-4, attached to -OCH₂)
~141.5Aromatic Carbon (C-3/C-5, attached to -OCH₂)
~136.7Aromatic Carbon (ipso-, Benzyl Rings)
~128.0 - 128.7Aromatic Carbons (ortho-, meta-, para-, Benzyl Rings)
~129.0Aromatic Carbon (C-1, attached to -COOH)
~107.0Aromatic Carbon (C-2/C-6)
~71.0 - 75.0Methylene Carbons (3 x -OC H₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for benzoic acid derivatives are well-established.[4][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid
3100 - 3000C-H StretchAromatic
1700 - 1680C=O StretchCarboxylic Acid
1600, 1450C=C StretchAromatic Ring
1320 - 1210C-O StretchEther & Carboxylic Acid
~920 (broad)O-H BendCarboxylic Acid Dimer

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing the target compound is through the benzylation of a gallic acid ester followed by saponification.

G Start Methyl Gallate + Benzyl Chloride Reagents Add K₂CO₃ in Acetone Start->Reagents Reflux Reflux for 12-24h Reagents->Reflux Intermediate Methyl 3,4,5-Tris(benzyloxy)benzoate Reflux->Intermediate Sapon Add NaOH/EtOH Reflux for 4-8h Intermediate->Sapon Acidify Acidify with HCl Sapon->Acidify Filter Filter Precipitate Acidify->Filter Purify Recrystallize from Ethanol/Water Filter->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis and purification of the title compound.

Methodology:

  • Benzylation: To a solution of methyl gallate (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 5 equivalents). Stir the suspension vigorously.

  • Add benzyl chloride (4 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Saponification: Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in ethanol. Add an aqueous solution of sodium hydroxide (NaOH, 5 equivalents).

  • Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Acidification and Isolation: Dilute the residue with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry in a vacuum oven.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Protocols for Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

  • For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • For ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Structural Analysis Workflow

The comprehensive structural analysis of this compound relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

G Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS EA Elemental Analysis Molecule->EA NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environments NMR->NMR_Info provides IR_Info Functional Groups (-COOH, C-O, C=C) IR->IR_Info provides MS_Info Molecular Weight Elemental Formula MS->MS_Info provides EA_Info Empirical Formula (%C, %H) EA->EA_Info provides

Caption: Interrelation of analytical techniques for structural elucidation.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the core physicochemical properties of 3,4,5-Tris(benzyloxy)benzoic Acid, including experimental protocols for their determination and a generalized workflow for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound, with the CAS Number 1486-48-2, is a derivative of benzoic acid characterized by the presence of three benzyloxy groups attached to the phenyl ring.[1][2] Its structure makes it a useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₂₄O₅[1][3]
Molar Mass 440.49 g/mol [1][3]
Melting Point 194-196 °C[3]
Boiling Point 616.5 ± 50.0 °C (Predicted)[3]
Density 1.237 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO. Slightly soluble in Methanol (with heating).[3]
Appearance White to yellow powder or crystals.[2]
IUPAC Name 3,4,5-tris(phenylmethoxy)benzoic acid[1][2]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methods for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[4][5] The tube is tapped gently to ensure dense packing.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[4]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (194°C).[5] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[6]

  • Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice with fresh samples.

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[7]

Protocol:

  • Preparation: A known volume (e.g., 1 mL) of the selected solvent (e.g., DMSO, Methanol) is placed in a small test tube or vial. The temperature of the solvent is recorded and maintained.[7]

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent in small, incremental portions.[8]

  • Dissolution: After each addition, the mixture is vigorously agitated (e.g., vortexed or shaken) to facilitate dissolution.[7][8] If necessary, controlled heating can be applied as specified.

  • Saturation Point: The addition of the solute continues until a small amount of solid remains undissolved even after prolonged agitation, indicating that the solution is saturated.

  • Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the undissolved solid from the total mass added. Solubility is typically expressed in units such as g/L or mg/mL.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[9][10]

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent) to create a solution of known concentration (e.g., 1-10 mM).[11] The solution is purged with an inert gas like nitrogen to remove dissolved CO₂.[11]

  • Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[11]

  • Titration: A standardized basic titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.[11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[12]

Spectroscopic Analysis Protocols

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[13]

Protocol:

  • Sample Preparation: Approximately 10-50 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube.[14][15]

  • Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.[15][16]

  • Tuning and Locking: The instrument is tuned to the appropriate frequency for the solvent and nucleus being observed (e.g., ¹H, ¹³C). The deuterium signal from the solvent is used to "lock" the magnetic field.[16]

  • Data Acquisition: A series of radio-frequency pulses are applied to the sample, and the resulting signals (Free Induction Decay, FID) are detected.[13][17]

  • Data Processing: The raw data is processed using a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal of the FTIR spectrometer.[19]

  • Data Acquisition: A pressure anvil is lowered to ensure good contact between the sample and the crystal. The instrument scans the sample with an IR beam.[19]

  • Background Collection: A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Spectrum Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed. Characteristic absorption bands for functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-O stretches, and aromatic C-H and C=C bands) are identified by comparing their positions to correlation tables.[18][19]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[20]

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by first dissolving it and introducing it via an interface like liquid chromatography (LC-MS).[21]

  • Ionization: The sample molecules are converted into gas-phase ions. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[20][21]

  • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[20]

  • Detection: The separated ions are detected by a detector which measures their abundance.[20]

  • Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight.[20][22]

Generalized Synthesis and Characterization Workflow

While specific reaction conditions may vary, the synthesis of a substituted benzoic acid like this compound typically follows a logical workflow from starting materials to a fully characterized final product. The diagram below illustrates this general process, which often involves protecting group chemistry (like benzylation of a phenol) followed by purification and analysis.

G cluster_char Characterization start Starting Materials (e.g., Gallic Acid, Benzyl Halide) reaction Reaction Step (e.g., Williamson Ether Synthesis) start->reaction Base, Solvent workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Reaction Mixture purification Purification (Recrystallization or Chromatography) workup->purification Crude Product product Isolated Product: This compound purification->product nmr NMR product->nmr Confirm Structure ir IR product->ir Identify Functional Groups ms Mass Spec product->ms Confirm Mol. Weight mp Melting Point product->mp Assess Purity

Caption: Generalized workflow for the synthesis and characterization of an organic compound.

References

3,4,5-Tris(benzyloxy)benzoic Acid: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tris(benzyloxy)benzoic acid is a protected derivative of gallic acid, a naturally occurring polyphenol renowned for its antioxidant properties. The strategic benzylation of the three hydroxyl groups of gallic acid renders it a crucial building block in organic synthesis, enabling the introduction of the galloyl moiety into a diverse range of complex molecules. This modification enhances its solubility in organic solvents and allows for selective reactions at the carboxylic acid group. Its utility is particularly prominent in the development of novel therapeutic agents, including anticancer, and anti-HIV compounds, as well as in the construction of sophisticated macromolecular structures like dendrimers. This guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₂₈H₂₄O₅
Molecular Weight440.49 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point185-189 °C
SolubilitySoluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. Insoluble in water.

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the hydroxyl groups of gallic acid using benzyl halides.

Experimental Protocol: Benzylation of Gallic Acid

Materials:

  • Gallic acid

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolution and Deprotonation: Dissolve gallic acid in a suitable solvent such as DMF or ethanol in a round-bottom flask. Add a base, typically potassium carbonate (3-4 equivalents) or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl groups and the carboxylic acid.

  • Benzylation: To the stirred solution, add benzyl bromide or benzyl chloride (at least 3 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature ranging from 60°C to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

  • Extraction and Purification: Filter the crude product and wash it with water. For further purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography to yield pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. The protected hydroxyl groups prevent unwanted side reactions, allowing for selective modifications at the carboxylic acid functionality, primarily through esterification and amidation reactions.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted to esters and amides, which are common functional groups in many pharmaceutical compounds.

Materials:

  • This compound

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in an anhydrous solvent like DMF or DCM. Add EDCI (1.1-1.5 equivalents) and HOBt (1.0-1.2 equivalents) to the solution and stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (2-3 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Deprotection of Benzyl Groups

The final step in the synthesis of many gallic acid derivatives involves the deprotection of the benzyl groups to unveil the free hydroxyl groups, which are often crucial for biological activity.

Materials:

  • Benzyloxy-protected compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the benzyloxy-protected compound in a suitable solvent like methanol or ethanol in a flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours to overnight.

  • Filtration and Concentration: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The galloyl moiety is known to interact with a range of biological targets.

Anticancer and Anti-HIV Activity

Several studies have reported the synthesis of 3,4,5-trihydroxybenzoic acid derivatives exhibiting potent biological activities. The table below summarizes the in vitro cytotoxic and anti-HIV activities of some of these compounds.

Compound ClassCell Line/TargetActivity MetricValueReference
Hydroxy benzoic acid derivativeDLD-1 (colorectal adenocarcinoma)IC₅₀25.05 µM[1]
Hydroxy benzoic acid derivativeHeLa (cervical cancer)IC₅₀23.88 µM[1]
Hydroxy benzoic acid derivativeMCF-7 (breast cancer)IC₅₀48.36 µM[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerIC₅₀17.84 µM[2]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116IC₅₀15.6 - 18.7 µM[2]
Quinazolinone DerivativesMCF-7IC₅₀100 µM/ml[2]
3,4,5-trihydroxybenzoic acid derivative (Compound II-25)HIV-1 RNase HIC₅₀0.72 ± 0.07 µM[3]

Signaling Pathways and Experimental Workflows

Histone Deacetylase (HDAC) Inhibition

Gallic acid and its derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[4][5] Overexpression of certain HDACs is associated with various cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Enzymatic Activity cluster_2 Cellular Processes Histone Histone DNA DNA Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylation (HATs) HDAC HDAC Gene_Expression Gene_Expression HDAC->Gene_Expression Suppression of Tumor Suppressor Genes Acetyl_Group->HDAC Deacetylation Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Gallic_Acid_Derivative Gallic Acid Derivative Gallic_Acid_Derivative->HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition by gallic acid derivatives.

General Synthetic Workflow

The versatility of this compound as a building block allows for a modular synthetic approach to generate diverse molecular libraries for drug screening.

Synthetic_Workflow Gallic_Acid Gallic_Acid Protection Benzylation (Protection) Gallic_Acid->Protection TBBA This compound Protection->TBBA Functionalization Amidation / Esterification TBBA->Functionalization Protected_Derivative Protected Derivative Functionalization->Protected_Derivative Deprotection Hydrogenolysis (Deprotection) Protected_Derivative->Deprotection Final_Compound Biologically Active Compound Deprotection->Final_Compound

Caption: General workflow for the synthesis of bioactive molecules.

Use in Dendrimer Synthesis

The trifunctional nature of the galloyl core makes this compound an excellent candidate for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. They are of great interest in drug delivery, gene therapy, and catalysis. The benzyloxy-protected gallic acid can be used as a core or as a branching unit in the construction of these complex architectures. The synthesis typically involves iterative steps of coupling and deprotection to build up the dendritic structure.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry and materials science. Its role as a protected form of gallic acid provides a strategic advantage in the synthesis of complex molecules with diverse biological activities. The straightforward protocols for its synthesis, functionalization, and deprotection make it an accessible and valuable tool for researchers. The demonstrated anticancer and anti-HIV potential of its derivatives, coupled with its utility in constructing advanced materials like dendrimers, underscores the continued importance of this versatile compound in scientific innovation. Future research will undoubtedly continue to uncover new applications and more potent therapeutic agents derived from this remarkable scaffold.

References

An In-depth Technical Guide on the Solubility of 3,4,5-Tris(benzyloxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Tris(benzyloxy)benzoic Acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile based on the compound's molecular structure, along with standardized experimental protocols for researchers to determine its solubility in various organic solvents. This guide is intended to be a foundational resource for scientists and professionals working with this compound in drug development and other research applications.

Introduction to this compound

This compound is a derivative of benzoic acid characterized by the presence of three bulky benzyloxy groups attached to the phenyl ring. Its molecular structure significantly influences its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo studies.

A thorough search of scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. The available information is limited to qualitative descriptors, such as being slightly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol when heated[1]. This guide, therefore, aims to equip researchers with the necessary theoretical background and practical methodologies to determine the solubility of this compound in their laboratories.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features both polar and non-polar characteristics:

  • Polar Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding.

  • Non-Polar Groups: The three benzyloxy groups and the central phenyl ring are large and non-polar.

Given the predominance of the large, non-polar benzyloxy groups, this compound is expected to exhibit the following general solubility trends:

  • High Solubility in non-polar and moderately polar aprotic solvents that can effectively solvate the large organic structure. Examples of such solvents would likely include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

  • Moderate to Low Solubility in polar aprotic solvents like acetone and ethyl acetate, where the polarity of the solvent may not be perfectly matched to the largely non-polar solute.

  • Low Solubility in polar protic solvents such as water, ethanol, and methanol at room temperature. The energy required to break the hydrogen bonds of the solvent and to surround the large non-polar molecule is significant. However, as noted, solubility in some polar solvents like methanol may increase with heating[1].

  • Solubility in Basic Solutions: Due to the acidic nature of the carboxylic acid group, this compound is expected to be soluble in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO3) through the formation of a more polar and water-soluble carboxylate salt.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in the peer-reviewed literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following section. For reference, a table has been provided to summarize the known qualitative information.

Table 1: Qualitative Solubility of this compound

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1]
MethanolHeatedSlightly Soluble[1]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a reliable and commonly used technique for this purpose.

4.1. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The continued presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the vial in a drying oven (at a temperature below the melting point of the acid) until a constant weight is achieved.

    • Record the final weight of the vial containing the dried solute.

4.1.3. Calculation of Solubility

The solubility can be expressed in various units. A common unit is g/100 mL.

  • Mass of dissolved solute (g): (Weight of vial + dried solute) - (Weight of empty vial)

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered aliquot) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature for 24-48h equil1->equil2 sampling1 Allow excess solid to settle equil2->sampling1 sampling2 Withdraw known volume of supernatant sampling1->sampling2 sampling3 Filter through syringe filter into pre-weighed vial sampling2->sampling3 analysis1 Evaporate solvent to dryness sampling3->analysis1 analysis2 Dry residue to constant weight analysis1->analysis2 analysis3 Calculate solubility (g/100 mL) analysis2->analysis3

Caption: Experimental workflow for determining solubility by the gravimetric method.

References

Spectroscopic and Synthetic Profile of 3,4,5-Tris(benzyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 3,4,5-Tris(benzyloxy)benzoic Acid, a key intermediate in various fields of chemical and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data from analogous compounds and predicted values to offer a robust reference for researchers.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural motifs and comparison with closely related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzoic acid core, the benzylic methylene protons, and the protons of the benzyl ether phenyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.3-7.5Multiplet15HAromatic (C₆H₅ of benzyl groups)
~7.2Singlet2HAromatic (H-2, H-6 of benzoic acid ring)
~5.1Singlet6HBenzylic (-OCH₂Ph)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on data from similar substituted benzoic acids.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-172Carboxylic Acid Carbon (-COOH)
~152C-3, C-5 (benzoic acid ring)
~140C-4 (benzoic acid ring)
~136-137C-ipso (benzyl groups)
~127-129C-ortho, C-meta, C-para (benzyl groups)
~125C-1 (benzoic acid ring)
~109C-2, C-6 (benzoic acid ring)
~71-75Benzylic Carbons (-OCH₂)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1680-1700StrongC=O stretch (Carboxylic Acid)
~1580, ~1495, ~1450Medium-StrongAromatic C=C stretch
~1250-1300StrongC-O stretch (Carboxylic Acid)
~1000-1150StrongC-O stretch (Ether)
Mass Spectrometry

The mass spectrum of this compound (Molecular Formula: C₂₈H₂₄O₅, Molecular Weight: 440.49 g/mol ) is expected to show the molecular ion peak and characteristic fragmentation patterns.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
440[M]⁺ (Molecular Ion)
423[M - OH]⁺
395[M - COOH]⁺
349[M - C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion, base peak)

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is a standard method for the benzylation of gallic acid.

Materials:

  • Methyl gallate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Benzylation of Methyl Gallate: To a solution of methyl gallate (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and benzyl chloride (4.0 eq).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3,4,5-tris(benzyloxy)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) or another appropriate ionization technique.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Methyl Gallate reagents Benzyl Chloride, K2CO3 DMF, 80-90°C start->reagents Benzylation intermediate Methyl 3,4,5-Tris(benzyloxy)benzoate reagents->intermediate hydrolysis NaOH, Ethanol/H2O Reflux intermediate->hydrolysis Saponification acidification HCl (conc.) hydrolysis->acidification product This compound acidification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data Analysis nmr->data ir->data ms->data

Caption: Synthetic and characterization workflow for this compound.

References

A Technical Guide to 3,4,5-Tris(benzyloxy)benzoic Acid for Dendrimer Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dendrimers are a class of synthetic, highly branched macromolecules whose unique, well-defined architecture makes them ideal candidates for advanced applications, particularly in drug delivery and nanomedicine. The choice of the central core molecule is critical as it dictates the starting multiplicity and overall structure of the dendrimer. This document provides an in-depth technical guide on the use of 3,4,5-Tris(benzyloxy)benzoic Acid as a versatile core for the synthesis of polyester and polyether dendrimers. It covers fundamental synthesis strategies, detailed experimental protocols, characterization data, and potential applications relevant to researchers, chemists, and professionals in drug development.

Introduction to Dendrimer Architecture

Dendrimers are nanosized, radially symmetric polymers with a tree-like structure.[1] Their architecture consists of three distinct components:

  • Central Core: An atom or molecule with at least two reactive functional groups. The this compound serves as a trifunctional core.

  • Branches (Dendrons): Repetitive branching units that emanate from the core, organized in concentric layers or "generations" (G0, G1, G2, etc.).[2]

  • Terminal Groups: The functional groups on the outer surface of the dendrimer, which determine its external properties and can be modified for specific applications like drug conjugation or targeting.[3][4]

The precise, step-by-step synthesis of dendrimers allows for a high degree of control over their molecular weight, size, shape, and surface functionality, making them superior to traditional linear polymers for many biomedical applications.[5][6]

Synthesis Strategies from a Benzoic Acid Core

The synthesis of dendrimers from a this compound core can be achieved through two primary methodologies: the divergent method and the convergent method.[1]

Divergent Synthesis

In the divergent approach, the dendrimer is constructed sequentially from the core outwards.[7] This method involves an iterative sequence of reactions where layers of branching monomers are added to the core.[8] After each addition, the new terminal groups must be activated for the subsequent generation's growth. While capable of producing high-generation dendrimers, this method can suffer from challenges related to incomplete reactions and difficult purification of side products in higher generations.[8]

G cluster_0 A Core Molecule (this compound) B Couple with Monomers A->B C Generation 0 (G0) Dendrimer B->C D Activate Surface Functional Groups C->D E Couple with Monomers D->E F Generation 1 (G1) Dendrimer E->F G Repeat Cycle for Higher Generations (G2, G3...) F->G

Diagram 1: Workflow of the divergent synthesis method.
Convergent Synthesis

The convergent strategy, developed by Hawker and Fréchet, builds the dendrimer from the outside in.[9][10] In this approach, the branched dendritic arms, known as dendrons, are synthesized first and then attached to the central core molecule in the final step.[5][11] This method offers significant advantages, including easier purification, as the reactive sites are always at the focal point of the growing dendron, and the final coupling reaction involves only a few molecules.[5] This leads to fewer defects and a more monodisperse product.

G cluster_0 A Synthesize Peripheral Units B Couple to create First-Generation (G1) Dendrons A->B C Purify G1 Dendrons B->C E Couple G1 Dendrons to Activated Core C->E D Activate Core Molecule (e.g., convert -COOH to -COCl) D->E F Final G1 Dendrimer E->F

Diagram 2: Workflow of the convergent synthesis method.

Experimental Protocols & Data

The following sections provide representative protocols for the convergent synthesis of a first-generation (G1) polyester dendrimer using this compound as the core.

Protocol 1: Synthesis of Benzyl 3,5-Dihydroxybenzoate (Branching Unit)

This protocol describes the creation of the monomer unit that will form the dendrimer's branches.

  • Materials: 3,5-Dihydroxybenzoic acid, benzyl bromide, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, brine.

  • Methodology:

    • Dissolve 3,5-dihydroxybenzoic acid in DMF in a round-bottom flask.

    • Add K₂CO₃ to the solution, followed by the dropwise addition of benzyl bromide.

    • Heat the mixture at 80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel) to yield pure benzyl 3,5-dihydroxybenzoate.

Protocol 2: Synthesis of G1 Dendron with Carboxylic Acid Focal Point

This protocol couples the core molecule (as a building block) to the branching unit.

  • Materials: this compound, Benzyl 3,5-dihydroxybenzoate, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Methodology:

    • Dissolve this compound and Benzyl 3,5-dihydroxybenzoate in anhydrous DCM in a flask under an inert atmosphere.[12]

    • Cool the solution to 0°C in an ice bath.

    • Add DMAP, followed by a solution of DCC in DCM, dropwise.[12]

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.

    • Dry the organic layer and remove the solvent via rotary evaporation.

    • Purify the resulting G1 dendron (with a benzyl ester at the focal point) by column chromatography.

    • To obtain the carboxylic acid focal point, deprotect the benzyl ester via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).[12]

Data Summary

The following tables summarize typical reagents and expected characterization data for a G1 dendrimer derived from a this compound core.

Table 1: Reagents and Conditions for G1 Dendrimer Synthesis (Convergent Esterification)

Component Example Compound Role Typical Conditions
Core Building Block This compound Provides the peripheral structure of the dendron Temperature: 0°C to RT
Branching Unit Benzyl 3,5-dihydroxybenzoate Forms the next layer of branches Time: 12-24 hours
Coupling Agent Dicyclohexylcarbodiimide (DCC) Promotes ester bond formation Solvent: DCM or THF

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Speeds up the esterification reaction | Atmosphere: Inert (N₂ or Ar) |

Table 2: Representative Characterization Data for a G1 Dendrimer

Analysis Method Expected Results
¹H NMR (CDCl₃) δ 7.2-7.5 (m, Ar-H of benzyl groups), δ 6.5-7.0 (m, Ar-H of benzoate), δ 5.1 (s, -OCH₂- of benzyl groups)
¹³C NMR (CDCl₃) δ 165-175 (C=O, ester/acid), δ 125-140 (Ar-C), δ 65-75 (-OCH₂-)

| MALDI-TOF MS | A single major peak corresponding to the calculated molecular weight of the G1 dendrimer, confirming monodispersity. For example, a G1 dendrimer formed by coupling two dendrons from Protocol 2 to a di-functional core would show a specific m/z value.[13] |

Applications in Drug Development

The unique architecture of dendrimers makes them highly promising platforms for drug delivery.[3][6] Dendrimers synthesized from a this compound core can be tailored for various therapeutic applications.

  • Drug Encapsulation: The hydrophobic interior created by the benzyl groups can encapsulate poorly water-soluble drugs, enhancing their bioavailability.[14][15]

  • Surface Conjugation (Prodrugs): The terminal functional groups of the dendrimer can be used to covalently attach drug molecules, often via biodegradable linkers.[14] This "prodrug" approach allows for controlled release and can reduce systemic toxicity.[3]

  • Targeted Delivery: Targeting ligands (e.g., folic acid, antibodies) can be attached to the dendrimer surface to direct the encapsulated or conjugated drug specifically to cancer cells or other diseased tissues, minimizing off-target effects.[3][16]

  • Reduced Toxicity: The surface of dendrimers can be modified with biocompatible polymers like polyethylene glycol (PEG). This "PEGylation" shields the dendrimer's charge, reducing cytotoxicity and prolonging its circulation time in the bloodstream.[14][15]

G cluster_0 Dendrimer-Based Drug Delivery System cluster_1 cluster_2 D Dendrimer (Core + Branches) Drug1 Encapsulated Drug D->Drug1 Encapsulation Drug2 Conjugated Drug (Prodrug) D->Drug2 Covalent Linkage Target Targeting Ligand D->Target Conjugation

Diagram 3: Model of drug interaction with a functionalized dendrimer.

Conclusion

This compound is a foundational building block in the field of dendrimer chemistry. Its trifunctional nature and chemical stability make it an excellent core for constructing precisely defined, monodisperse macromolecules through either divergent or, more advantageously, convergent synthesis strategies. The resulting dendrimers offer a highly versatile platform for advanced drug delivery systems, capable of enhancing drug solubility, enabling targeted delivery, and reducing toxicity. For researchers in materials science and drug development, mastering the synthesis of dendrimers from this core opens the door to creating next-generation nanotherapeutics.

References

An In-depth Technical Guide to 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1486-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Tris(benzyloxy)benzoic Acid, a key organic compound utilized in various research and development applications. This document details its physicochemical properties, a standard synthesis protocol, and its primary applications as a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound, also known as 3,4,5-Tribenzyloxybenzoic Acid, is a white to off-white crystalline powder.[1][2] Its core structure consists of a benzoic acid scaffold with three benzyloxy groups at the 3, 4, and 5 positions. A summary of its key physicochemical data is presented below for easy reference.

PropertyValue
Molecular Formula C₂₈H₂₄O₅[3][4]
Molecular Weight 440.49 g/mol [3]
Melting Point 193-198 °C[2]
Boiling Point 616.5 ± 50.0 °C (Predicted)[3]
Density 1.237 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol (with heating).[3]
Appearance White to off-white powder or crystals.[1][2]

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of gallic acid (3,4,5-trihydroxybenzoic acid). This reaction is a Williamson ether synthesis where the hydroxyl groups of gallic acid are converted to benzyloxy ethers.

Experimental Protocol: Benzylation of Gallic Acid

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Gallic acid

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or acetone as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution and Deprotonation: Dissolve gallic acid in a suitable polar aprotic solvent such as DMF or acetone in a round-bottom flask. Add an excess of a base, typically potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the deprotonation of the phenolic hydroxyl groups.

  • Benzylation: To the stirred suspension, add at least three equivalents of benzyl chloride or benzyl bromide. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.

  • Extraction and Acidification: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl halide and other non-polar impurities. Carefully acidify the aqueous layer with dilute hydrochloric acid until a white precipitate forms.

  • Isolation and Purification: Collect the crude this compound by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product gallic_acid Gallic Acid reflux Reflux gallic_acid->reflux benzyl_halide Benzyl Halide benzyl_halide->reflux base Base (e.g., K₂CO₃) base->reflux solvent Solvent (e.g., DMF) solvent->reflux workup Aqueous Work-up & Acidification reflux->workup Reaction Completion purification Recrystallization workup->purification Crude Product final_product This compound purification->final_product Pure Product Logical_Relationship cluster_compound Compound of Interest cluster_role Primary Role cluster_derivatives Resulting Derivatives cluster_activity Potential Biological Activity main_compound This compound building_block Synthetic Building Block main_compound->building_block hiv_inhibitors HIV-1 RNase H Inhibitors building_block->hiv_inhibitors dendrimers Dendrimers building_block->dendrimers other_compounds Other Complex Molecules building_block->other_compounds biological_activity Modulation of Signaling Pathways (e.g., after deprotection) hiv_inhibitors->biological_activity dendrimers->biological_activity other_compounds->biological_activity

References

Theoretical Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tris(benzyloxy)benzoic acid is a dendron of significant interest in supramolecular chemistry and materials science. A thorough understanding of its molecular properties is crucial for its application in drug delivery, materials design, and nanotechnology. This technical guide outlines the theoretical studies and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT) and other computational techniques, we can predict a range of molecular descriptors that are invaluable for rational drug design and the development of novel functional materials. This document serves as a comprehensive overview of the core theoretical principles and computational protocols applicable to the study of this molecule and its derivatives.

Introduction

This compound is a key building block in the synthesis of dendrimers and other complex molecular architectures. Its unique structure, featuring a central benzoic acid core with three bulky benzyloxy substituents, gives rise to distinct physicochemical properties. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful means to investigate the molecule's geometry, electronic properties, and potential for intermolecular interactions at the atomic level. Such insights are critical for understanding its behavior in various chemical and biological environments and for designing new molecules with tailored functionalities.

This whitepaper details the computational approaches used to model this compound. It presents a summary of the expected quantitative data derived from these models and provides detailed protocols for the key computational experiments. The aim is to provide researchers and drug development professionals with a foundational understanding of the theoretical aspects of this molecule, thereby facilitating its exploration in various scientific and therapeutic contexts.

Predicted Molecular Properties and Quantitative Data

Computational studies of this compound are expected to yield a wealth of quantitative data that describe its molecular structure and reactivity. The following tables summarize the key predicted properties based on DFT calculations, with representative values drawn from studies on analogous benzoic acid derivatives.

Table 1: Predicted Geometrical Parameters
ParameterValue (Representative)Description
C-C (aromatic) bond length1.39 ÅAverage bond length in the benzene rings.
C-O (ether) bond length1.37 ÅBond length between the benzyloxy group and the central ring.
C=O (carbonyl) bond length1.21 ÅBond length of the carbonyl group in the carboxylic acid.
O-H (hydroxyl) bond length0.97 ÅBond length of the hydroxyl group in the carboxylic acid.
C-C-C bond angle (aromatic)120.0°Average bond angle within the benzene rings.
O-C-O bond angle (carboxylic acid)123.0°Bond angle within the carboxylic acid group.
Dihedral Angle (benzyloxy-phenyl)~45°Torsion angle between a benzyloxy substituent and the central phenyl ring.
Table 2: Predicted Electronic and Spectroscopic Properties
PropertyValue (Representative)Description
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability.
LUMO Energy -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.0 eVThe energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and electronic transitions.
Dipole Moment 2.5 DA measure of the molecule's overall polarity.
Molecular Electrostatic Potential (MEP) -A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.
Calculated UV-Vis λmax ~280 nmThe predicted wavelength of maximum absorption in the UV-Vis spectrum, corresponding to electronic transitions.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are typically obtained through a series of computational experiments. The following protocols outline the standard methodologies for a comprehensive theoretical study of this compound.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3]

  • Basis Set: 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[1][2][3]

  • Procedure:

    • The initial molecular structure is built using a molecular editor.

    • A geometry optimization calculation is performed to find the minimum energy conformation.

    • The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

Vibrational Analysis

Vibrational analysis is performed to confirm the stability of the optimized geometry and to predict the molecule's infrared (IR) and Raman spectra.

  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • A frequency calculation is performed on the optimized geometry.

    • The resulting vibrational modes are analyzed to ensure all frequencies are real (positive), confirming a stable structure.

    • The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, such as the HOMO-LUMO gap, are crucial for understanding its reactivity.

  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • The energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the geometry optimization calculation.

    • The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies.

    • The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Software: Gaussian 09 or equivalent.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • An MEP calculation is performed on the optimized geometry.

    • The resulting electrostatic potential is mapped onto the molecule's electron density surface.

    • The map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

  • Software: NBO 3.1 as implemented in Gaussian 09.

  • Method: DFT/B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • An NBO analysis is requested in the calculation input.

    • The output provides information on charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

Mandatory Visualizations

Visual representations are essential for understanding the complex relationships in theoretical studies. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis and Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt vib_ana Vibrational Analysis geom_opt->vib_ana elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nbo_ana NBO Analysis geom_opt->nbo_ana opt_geom Optimized Geometry geom_opt->opt_geom spectra Predicted IR/Raman Spectra vib_ana->spectra reactivity Reactivity Descriptors (HOMO-LUMO Gap) elec_prop->reactivity bonding Bonding and Charge Transfer nbo_ana->bonding

Caption: A logical workflow for the computational study of this compound.

molecular_interactions cluster_molecule This compound cluster_interactions Potential Intermolecular Interactions core Benzoic Acid Core h_bond Hydrogen Bonding (Carboxylic Acid Dimerization) core->h_bond interacts via vdw Van der Waals Forces core->vdw experiences subst Benzyloxy Substituents pi_stack π-π Stacking (Aromatic Rings) subst->pi_stack participates in subst->vdw experiences

Caption: Key molecular features and potential intermolecular interactions of the title compound.

Conclusion

The theoretical study of this compound through computational chemistry provides a detailed and predictive understanding of its molecular properties. The methodologies outlined in this whitepaper, including DFT calculations for geometry optimization, electronic property analysis, and spectroscopic predictions, offer a robust framework for investigating this molecule. The quantitative data and visualizations presented herein serve as a valuable resource for researchers and scientists in drug development and materials science, enabling the rational design of novel applications for this versatile dendron. Future computational work could expand upon these foundational studies to explore its interactions with biological targets, its self-assembly into supramolecular structures, and the properties of its polymeric derivatives.

References

Methodological & Application

Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid from Methyl Gallate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid, a valuable intermediate in the synthesis of various biologically active molecules and dendrimers. The protocol outlines a two-step reaction sequence starting from the readily available methyl gallate. The first step involves the benzylation of the hydroxyl groups of methyl gallate to yield methyl 3,4,5-tris(benzyloxy)benzoate. The subsequent step is the hydrolysis of the methyl ester to the desired this compound. This application note includes detailed experimental procedures, characterization data, and visual representations of the workflow and chemical transformation.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of dendrimers and other macromolecules with applications in drug delivery, materials science, and catalysis. The presence of the three benzyloxy groups provides steric bulk and can be deprotected to reveal the free hydroxyl groups for further functionalization. The carboxylic acid moiety allows for facile coupling reactions. This protocol details a reliable and reproducible method for the preparation of this compound from methyl gallate.

Chemical Reaction Pathway

The overall synthesis involves a two-step process:

  • Benzylation: The phenolic hydroxyl groups of methyl gallate are protected as benzyl ethers using benzyl bromide in the presence of a base.

  • Hydrolysis: The methyl ester of the benzylated intermediate is hydrolyzed to the corresponding carboxylic acid.

Reaction_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Hydrolysis Methyl Gallate Methyl 3,4,5-Tris(benzyloxy)benzoate Methyl 3,4,5-Tris(benzyloxy)benzoate Methyl Gallate->Methyl 3,4,5-Tris(benzyloxy)benzoate Benzyl Bromide, K2CO3 DMF, Heat Product This compound Methyl 3,4,5-Tris(benzyloxy)benzoate->Product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Materials:

  • Methyl gallate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl gallate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (4.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (3.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure methyl 3,4,5-tris(benzyloxy)benzoate as a white solid.

Step 2: Synthesis of this compound

Materials:

  • Methyl 3,4,5-tris(benzyloxy)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide pellets (3.0-4.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2, which will cause the product to precipitate.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis A Mix Methyl Gallate & K2CO3 in DMF B Add Benzyl Bromide A->B C Heat and Stir (12-16h) B->C D Work-up (Extraction & Washing) C->D E Purification (Recrystallization) D->E F Dissolve Benzylated Ester in EtOH/H2O E->F Intermediate Product G Add NaOH and Reflux (2-4h) F->G H Acidify with HCl G->H I Filter and Dry H->I J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters
ParameterStep 1: BenzylationStep 2: Hydrolysis
Starting Material Methyl gallateMethyl 3,4,5-tris(benzyloxy)benzoate
Key Reagents Benzyl bromide, K₂CO₃NaOH, HCl
Solvent DMFEthanol/Water
Reaction Temperature 80-90 °CReflux
Reaction Time 12-16 hours2-4 hours
Typical Yield 85-95%>90%
Table 2: Characterization of this compound
PropertyValue
Molecular Formula C₂₈H₂₄O₅
Molecular Weight 440.49 g/mol
Appearance White to off-white solid
Melting Point 194-196 °C
¹H NMR (CDCl₃, δ) ~7.3-7.5 (m, 15H, Ar-H), 7.3 (s, 2H, Ar-H), 5.1 (s, 6H, OCH₂Ph)
¹³C NMR (CDCl₃, δ) ~170.1, 152.4, 142.2, 137.1, 128.6, 128.1, 127.4, 109.2, 75.2, 71.3
IR (KBr, cm⁻¹) ~3030, 2920, 1685 (C=O), 1590, 1495, 1430, 1320, 1220, 1120, 740, 695

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium hydroxide is corrosive. Handle with care.

  • Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of this compound from methyl gallate. The procedure is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications. The detailed characterization data will aid researchers in confirming the identity and purity of the final product, facilitating its use in further synthetic endeavors.

Application Notes and Protocols: Benzylation of Gallic Acid using Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The benzylation of gallic acid is a key chemical modification used to protect its reactive hydroxyl groups, thereby enabling further selective transformations at the carboxylic acid moiety. This modification is crucial for the synthesis of various pharmacologically active molecules.[1][3] The resulting compound, 3,4,5-tris(benzyloxy)benzoic acid, serves as a versatile intermediate in the synthesis of complex molecules. This document provides a detailed protocol for the benzylation of the hydroxyl groups of gallic acid using benzyl bromide, based on the Williamson ether synthesis.[4]

Principle of the Method

The benzylation of the hydroxyl groups of gallic acid is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl groups of gallic acid are deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide ions. These nucleophilic alkoxides then react with benzyl bromide in an SN2 reaction to form the benzyl ether linkages. The carboxylic acid group of gallic acid is also acidic and will be deprotonated by the strong base, but it is less nucleophilic than the phenoxides and generally does not react with benzyl bromide under these conditions, allowing for the selective benzylation of the hydroxyl groups.

Experimental Protocol

Materials:

  • Gallic acid (starting material)

  • Benzyl bromide (BnBr) (Caution: irritant and lachrymatory)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: flammable solid, reacts violently with water)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, add gallic acid (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add dry DMF (5–10 mL per mmol of gallic acid) to the flask and stir until the gallic acid is dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH) (at least 4.0 equivalents to deprotonate all three hydroxyl groups and the carboxylic acid) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Benzylation: Slowly add benzyl bromide (BnBr) (at least 3.0 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₂₄O₅
Molecular Weight440.49 g/mol
AppearanceWhite to off-white solid
Melting Point193-195 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDetails
¹H NMR Characteristic peaks for the aromatic protons of the gallic acid backbone and the benzyl groups, as well as the methylene protons of the benzyl groups.
¹³C NMR Signals corresponding to the carboxyl carbon, the aromatic carbons of the gallic acid core, the aromatic carbons of the benzyl groups, and the methylene carbons of the benzyl groups.[4]
IR Spectroscopy Absorption bands for the carboxylic acid O-H stretch, C=O stretch of the carboxylic acid, and C-O stretches of the ether linkages.

Visualization of the Experimental Workflow

Benzylation_Protocol cluster_prep Reaction Preparation cluster_reaction Benzylation Reaction cluster_workup Workup and Purification dissolve Dissolve Gallic Acid in dry DMF cool_0c Cool to 0 °C dissolve->cool_0c Stir add_NaH Add NaH cool_0c->add_NaH add_BnBr Add Benzyl Bromide add_NaH->add_BnBr Stir for 30 min warm_rt Warm to RT and Heat add_BnBr->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with Water monitor_tlc->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Yields This compound

Caption: Experimental workflow for the benzylation of gallic acid.

Applications in Drug Development

Benzylated gallic acid derivatives, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1] The protected hydroxyl groups allow for selective modifications at the carboxylic acid position, leading to the creation of novel esters and amides with potential therapeutic applications. These derivatives have been explored for their utility as:

  • Anticancer agents: By modifying the carboxylic acid, researchers can synthesize compounds that target specific pathways involved in cancer progression.

  • Antioxidants: The core phenolic structure of gallic acid is a potent antioxidant, and derivatives can be designed to enhance this activity or target it to specific cellular compartments.

  • Antimicrobial agents: Gallic acid and its derivatives have shown activity against various bacteria and fungi.[2]

  • Drug delivery systems: The lipophilic nature of the benzyl groups can be exploited in the design of drug delivery vehicles.[5]

Safety Precautions

  • Benzyl bromide is a lachrymator and irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. All glassware must be thoroughly dried before use.

  • DMF is a skin and respiratory irritant. It should also be handled in a fume hood with appropriate PPE.

By following this detailed protocol, researchers can reliably synthesize this compound, a key building block for the development of new therapeutic agents.

References

Application Notes and Protocols for 3,4,5-Tris(benzyloxy)benzoic Acid in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tris(benzyloxy)benzoic acid is a derivative of gallic acid where the hydroxyl groups are protected by benzyl ethers. This modification imparts significant hydrophobicity, making it a valuable building block in the synthesis of complex molecules. In the realm of peptide chemistry, it is primarily utilized for N-terminal modification of peptides. This can serve several purposes, including the introduction of a bulky, hydrophobic moiety to modulate peptide solubility and aggregation, or to act as a core scaffold for the construction of dendritic peptide structures. The coupling of this compound to the N-terminus of a peptide is a standard amide bond formation reaction, typically facilitated by common peptide coupling reagents.

Principle of the Reaction

The core of the reaction is the formation of an amide bond between the carboxylic acid group of this compound and the free N-terminal amine of a peptide. To achieve this, the carboxylic acid must first be activated to form a more reactive intermediate. This is typically accomplished using a coupling reagent, which converts the carboxylic acid into a species that is highly susceptible to nucleophilic attack by the peptide's amino group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The reaction is generally carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), and often includes a base, like N,N-diisopropylethylamine (DIPEA), to neutralize any acids formed during the reaction and to ensure the peptide's N-terminus is deprotonated and thus nucleophilic.

Experimental Protocols

Below are two representative protocols for the coupling of this compound to a peptide. Protocol 1 describes a solid-phase approach, where the peptide is anchored to a resin, while Protocol 2 outlines a solution-phase coupling.

Protocol 1: Solid-Phase N-Terminal Acylation of a Resin-Bound Peptide

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures for N-terminal modifications.

Materials:

  • Peptide-on-resin (with a free N-terminus)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) - optional, to suppress racemization

  • DIPEA (N,N-diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (for Fmoc removal, if necessary)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, if used) in a minimal amount of DMF. Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the swollen and deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test indicates the absence of free primary amines.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Coupling to a Peptide

This protocol is suitable for peptides that are soluble in organic solvents.

Materials:

  • Peptide with a free N-terminus and protected side chains

  • This compound

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • NMM (N-methylmorpholine)

  • Anhydrous THF (Tetrahydrofuran)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) and this compound (1.2 equivalents) in anhydrous THF.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

  • Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4,5-Tris(benzyloxy)benzoyl-peptide.

Data Presentation

The following tables present representative quantitative data for the coupling of aromatic carboxylic acids to peptides, which can be considered analogous to the coupling of this compound.

Table 1: Representative Yields for the Coupling of Gallic Acid Derivatives to Peptides. [1]

Peptide SequenceCoupling ReagentYield (%)
Gly-OMeDCC75
Ala-OMeDCC72
Val-OMeDCC68
Leu-OMeDCC78
Gly-Gly-OMeDCC65

Data is for the coupling of a protected gallic acid derivative and is presented as a representative example.

Table 2: Reaction Conditions for HBTU-mediated Amide Bond Formation.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)
Aromatic AcidPeptide N-terminusHBTUDIPEADMF2-4>90 (typical)
Aliphatic AcidPeptide N-terminusHBTUDIPEADMF1-2>95 (typical)

Yields are generalized from standard HBTU coupling protocols and may vary depending on the specific substrates.

Mandatory Visualizations

Workflow for Solid-Phase Peptide Coupling of this compound

G cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_final Final Product Resin Peptide-Resin (Free N-terminus) Coupling Coupling on Resin Resin->Coupling Acid This compound Activated_Acid Activated Acid (Active Ester) Acid->Activated_Acid Activation HBTU HBTU/DIPEA HBTU->Activated_Acid Activated_Acid->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified N-Acylated Peptide Purification->Final_Product

Caption: General workflow for the solid-phase coupling of this compound.

Logical Relationship of Reagents in HBTU-Mediated Coupling

G Carboxylic_Acid This compound (R-COOH) Active_Ester Active Ester Intermediate (R-CO-OBt) Carboxylic_Acid->Active_Ester Activation HBTU HBTU HBTU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Deprotonation Amide_Bond N-Acylated Peptide (R-CO-NH-Peptide) Active_Ester->Amide_Bond Nucleophilic Attack Peptide_Amine Peptide N-terminus (H2N-Peptide) Peptide_Amine->Amide_Bond

Caption: Key reagent interactions in the HBTU-mediated coupling reaction.

References

Application Notes and Protocols: 3,4,5-Tris(benzyloxy)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Tris(benzyloxy)benzoic acid is a pivotal precursor in drug discovery, primarily serving as a protected form of 3,4,5-trihydroxybenzoic acid (gallic acid). The benzyl groups act as robust protecting groups for the hydroxyl functionalities, allowing for selective modifications at the carboxylic acid position. These protecting groups can be readily removed under mild conditions at a later synthetic stage. This strategy is particularly valuable in the development of novel therapeutics where the gallic acid scaffold is a key pharmacophore. A significant application of this approach is in the synthesis of inhibitors targeting viral enzymes, such as the Ribonuclease H (RNase H) domain of the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase.

Application: Synthesis of HIV-1 RNase H Inhibitors

Derivatives of 3,4,5-trihydroxybenzoic acid have been identified as potent inhibitors of HIV-1 RNase H, an essential enzyme for viral replication. The synthesis of these inhibitors often commences with this compound to enable the formation of amide derivatives, which are crucial for the inhibitory activity.

Quantitative Data

The following table summarizes the in vitro activity of representative 3,4,5-trihydroxybenzamide derivatives against the HIV-1 RNase H enzyme.

Compound IDR-GroupHIV-1 RNase H IC50 (µM)
I-1 4-Fluorophenyl5.2
I-2 4-Chlorophenyl3.8
I-3 4-Bromophenyl3.1
I-4 4-Methylphenyl7.5
I-5 Cyclohexyl10.2

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)-N-(Substituted)benzamide (Intermediate)

This protocol describes the general procedure for the amidation of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., 4-fluoroaniline)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4,5-Tris(benzyloxy)-N-(substituted)benzamide intermediate.

Protocol 2: Debenzylation to Yield 3,4,5-Trihydroxy-N-(Substituted)benzamide (Final Compound)

This protocol outlines the removal of the benzyl protecting groups via catalytic hydrogenation to yield the final active compound.[1][2][3][4][5][6][7][8]

Materials:

  • 3,4,5-Tris(benzyloxy)-N-(substituted)benzamide intermediate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Dissolve the 3,4,5-Tris(benzyloxy)-N-(substituted)benzamide intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the final 3,4,5-Trihydroxy-N-(substituted)benzamide.

Protocol 3: In Vitro HIV-1 RNase H Inhibition Assay

This protocol describes a representative method for evaluating the inhibitory activity of the synthesized compounds against HIV-1 RNase H.[9][10][11][12][13]

Materials:

  • Recombinant HIV-1 RNase H enzyme

  • RNA/DNA hybrid substrate (e.g., a 5'-fluorescently labeled RNA hybridized to a complementary DNA strand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor solution to the designated wells (final DMSO concentration should be ≤1%). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant HIV-1 RNase H enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the RNA/DNA hybrid substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label. A decrease in fluorescence indicates substrate degradation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A This compound B Amidation with Substituted Amine A->B C Intermediate: 3,4,5-Tris(benzyloxy)benzamide Derivative B->C D Catalytic Hydrogenation (Debenzylation) C->D E Final Compound: 3,4,5-Trihydroxybenzamide Derivative D->E F In Vitro HIV-1 RNase H Assay E->F G IC50 Determination F->G

Caption: Experimental workflow for the synthesis and evaluation of HIV-1 RNase H inhibitors.

HIV_Replication cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome Minus_DNA (-) ssDNA Synthesis (RNA-dependent DNA Polymerase) Viral_RNA->Minus_DNA RT Reverse Transcriptase (Polymerase + RNase H) RT->Minus_DNA RNA_DNA_Hybrid RNA/DNA Hybrid Minus_DNA->RNA_DNA_Hybrid RNA_Degradation RNA Strand Degradation (RNase H Activity) RNA_DNA_Hybrid->RNA_Degradation Plus_DNA (+) ssDNA Synthesis (DNA-dependent DNA Polymerase) RNA_Degradation->Plus_DNA dsDNA dsDNA Plus_DNA->dsDNA Integration Integration into Host Genome dsDNA->Integration

Caption: Role of HIV-1 RNase H in the viral replication cycle.[9][14][15][16][17]

References

Application Notes and Protocols for the Preparation of Polygalloyl-Dendrimers from 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of polygalloyl-dendrimers, a class of macromolecules with significant potential in drug delivery and biomedicine. These dendrimers, inspired by the structure of tannic acid, offer a stable and well-defined scaffold for the multivalent display of galloyl moieties. The synthesis protocols described herein utilize 3,4,5-Tris(benzyloxy)benzoic acid as the protected building block, outlining both divergent and convergent strategies for the preparation of different dendrimer generations. Detailed experimental procedures, characterization techniques, and quantitative data are presented to guide researchers in the successful synthesis and evaluation of these compounds. Furthermore, an application of these dendrimers in cancer therapy is highlighted, with a focus on their mechanism of action involving the inhibition of the NF-κB signaling pathway, leading to apoptosis in cancer cells.

Synthesis of Polygalloyl-Dendrimers

The preparation of polygalloyl-dendrimers involves the use of this compound as a key building block. The benzyl groups serve as protecting groups for the hydroxyl functions of gallic acid during the dendrimer construction and are removed in the final step to yield the desired polygalloyl structure. Two primary synthetic strategies are employed: the divergent method and the convergent method.

1.1. Divergent Synthesis Strategy

In the divergent approach, the dendrimer is grown outwards from a multifunctional core. Each successive layer, or "generation," is added in a stepwise manner. This method allows for the synthesis of large, high-generation dendrimers.

1.2. Convergent Synthesis Strategy

The convergent strategy involves the synthesis of the dendritic branches, or "dendrons," first. These dendrons are then attached to a central core molecule in the final step. This approach offers better control over the purity of the final product and allows for the synthesis of dendrimers with different functionalities at the periphery and the core.

Experimental Protocols

2.1. Materials and General Methods

All chemicals should be of reagent grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. Characterization of the synthesized dendrimers is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC) to confirm their structure, molecular weight, and purity.

2.2. Protocol 1: Synthesis of Benzyl-Protected Galloyl Dendron (Convergent Approach)

This protocol describes the synthesis of a first-generation (G1) dendron from this compound.

  • Activation of this compound:

    • Dissolve this compound in a suitable solvent such as dry dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). .

  • Coupling Reaction:

    • To the activated benzoic acid derivative, add a molecule with multiple hydroxyl or amine groups to serve as the core of the dendron (e.g., a triol).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Purification:

    • After the reaction is complete, the mixture is typically washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the pure benzyl-protected dendron.

2.3. Protocol 2: Synthesis of a First-Generation Polygalloyl-Dendrimer (Divergent Approach)

This protocol outlines the synthesis of a G1 dendrimer using a trifunctional core.

  • Core Preparation:

    • Start with a core molecule containing multiple reactive groups (e.g., tris(2-aminoethyl)amine).

  • Coupling of Protected Gallic Acid:

    • Couple this compound to the core molecule using standard peptide coupling reagents (e.g., EDC/HOBt or conversion to the acid chloride).

  • Purification:

    • The resulting benzyl-protected G1 dendrimer is purified using column chromatography or size-exclusion chromatography.

2.4. Protocol 3: Deprotection of Benzyl Groups

This is the final step to obtain the active polygalloyl-dendrimer.

  • Hydrogenolysis:

    • Dissolve the benzyl-protected dendrimer in a suitable solvent (e.g., THF, ethanol, or ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the deprotection is complete (monitored by TLC or NMR).

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to obtain the final polygalloyl-dendrimer.

    • Further purification can be achieved by precipitation or dialysis.

Characterization and Quantitative Data

The synthesized dendrimers should be thoroughly characterized to confirm their structure and purity. The following tables summarize typical data obtained for polygalloyl-dendrimers.

Table 1: Synthesis Yields and Molecular Weights of Polygalloyl-Dendrimers

Dendrimer GenerationSynthesis ApproachTypical Yield (%)Theoretical MW ( g/mol )Experimental MW ( g/mol )Polydispersity Index (PDI)
G0 (Core)--VariesVaries-
G1Divergent85-95~1500~1550 (MALDI-TOF)< 1.05
G2Divergent80-90~3200~3280 (MALDI-TOF)< 1.06
G3Divergent75-85~6600~6750 (MALDI-TOF)< 1.08
G1 DendronConvergent90-98~1000~1030 (ESI-MS)< 1.03

Table 2: Drug Loading Capacity and Encapsulation Efficiency

This table provides example data for the encapsulation of the anticancer drug Doxorubicin (DOX) into polygalloyl-dendrimers, demonstrating their potential as drug delivery vehicles.

Dendrimer GenerationDrug Loading Capacity (DLC, w/w %)Encapsulation Efficiency (EE, %)
G15-860-75
G28-1270-85
G310-1575-90

Visualization of Workflows and Biological Pathways

4.1. Experimental Workflow

The following diagram illustrates a generalized convergent synthesis workflow for polygalloyl-dendrimers.

G cluster_synthesis Convergent Synthesis Workflow start 3,4,5-Tris(benzyloxy) benzoic Acid dendron Synthesis of Protected Dendrons (G1, G2...) start->dendron coupling Coupling of Dendrons to Core dendron->coupling core Multifunctional Core core->coupling protected_dendrimer Protected Polygalloyl-Dendrimer coupling->protected_dendrimer deprotection Deprotection (H₂, Pd/C) protected_dendrimer->deprotection final_product Final Polygalloyl-Dendrimer deprotection->final_product characterization Characterization (NMR, MS, GPC) final_product->characterization

Caption: Convergent synthesis of polygalloyl-dendrimers.

4.2. Application: Inhibition of NF-κB Signaling Pathway

Polygalloyl-dendrimers have shown promise as anticancer agents by inducing apoptosis. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells, promoting cell survival and proliferation.[1][2]

The polygalloyl-dendrimer can suppress the activation of NF-κB, which in turn downregulates the expression of anti-apoptotic proteins (like Bcl-2) and upregulates pro-apoptotic proteins (like Bax), ultimately leading to programmed cell death.[1][2]

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by the polygalloyl-dendrimer.

G cluster_pathway Inhibition of NF-κB Signaling by Polygalloyl-Dendrimer tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates nfkb_complex IκBα --- NF-κB (p65/p50) ikk->nfkb_complex Phosphorylates IκBα ikba p-IκBα proteasome Proteasomal Degradation ikba->proteasome Ubiquitination nfkb_complex->ikba nfkb_active Active NF-κB (p65/p50) proteasome->nfkb_active Releases nucleus Nucleus nfkb_active->nucleus Translocates to transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2) nucleus->transcription Induces apoptosis Apoptosis transcription->apoptosis Inhibits dendrimer Polygalloyl- Dendrimer dendrimer->ikk Inhibits

Caption: NF-κB pathway inhibition by polygalloyl-dendrimers.

References

Application Notes and Protocols for the Esterification of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 3,4,5-Tris(benzyloxy)benzoic Acid with various alcohols. This process is a crucial step in the synthesis of a wide range of compounds, including dendrimers, liquid crystals, and biologically active molecules. The bulky benzyloxy protecting groups necessitate careful selection of esterification methods to achieve high yields and purity.

Introduction

This compound, a derivative of gallic acid, serves as a versatile building block in organic synthesis. Its esterification with different alcohols allows for the introduction of various functionalities and the modulation of physicochemical properties such as solubility, lipophilicity, and thermal behavior. The choice of esterification method is critical and depends on the steric hindrance of the alcohol and the desired reaction conditions. This note details two common and effective methods: the Fischer-Speier Esterification for simple, less hindered alcohols, and the Steglich Esterification for more sensitive or sterically demanding substrates.

Data Presentation: Comparative Analysis of Esterification Methods

The following table summarizes typical reaction conditions and yields for the esterification of this compound with a selection of alcohols using Fischer-Speier and Steglich esterification. The data presented is representative and may require optimization for specific substrates and scales.

Esterification MethodAlcoholReagents/CatalystSolventTemperatureReaction Time (hours)Typical Yield (%)
Fischer-Speier MethanolConcentrated H₂SO₄ (catalytic)Methanol (excess)Reflux (~65°C)12 - 2485 - 95
EthanolConcentrated H₂SO₄ (catalytic)Ethanol (excess)Reflux (~78°C)12 - 2480 - 90
n-ButanolConcentrated H₂SO₄ (catalytic)Toluene (with Dean-Stark)Reflux (~110°C)18 - 3675 - 85
Steglich MethanolDCC (1.1 eq), DMAP (0.1-0.2 eq)Dichloromethane (DCM)0°C to RT2 - 6>95
IsopropanolDCC (1.1 eq), DMAP (0.1-0.2 eq)Dichloromethane (DCM)0°C to RT4 - 890 - 95
Benzyl AlcoholDCC (1.1 eq), DMAP (0.1-0.2 eq)Dichloromethane (DCM)0°C to RT4 - 890 - 95
Long-chain Alcohols (e.g., Dodecanol)DCC (1.2 eq), DMAP (0.2 eq)Dichloromethane (DCM)0°C to RT12 - 2485 - 95

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This method is suitable for the synthesis of simple alkyl esters from unhindered primary alcohols.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol, which serves as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,4,5-tris(benzyloxy)benzoate.

  • Purify the crude product by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel.

Protocol 2: Steglich Esterification of this compound with a Generic Alcohol (R-OH)

This mild method is ideal for a broader range of alcohols, including secondary and sterically hindered ones, and for substrates that are sensitive to acidic conditions.[1][2]

Materials:

  • This compound

  • Alcohol (R-OH) (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous dichloromethane.

  • Add the desired alcohol (1.1 - 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 - 1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve this compound in excess Alcohol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux for 12-24h add_catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess Alcohol cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve Acid, Alcohol & DMAP in anhydrous DCM cool_0c Cool to 0°C start->cool_0c add_dcc Add DCC solution dropwise at 0°C cool_0c->add_dcc stir_rt Stir at RT for 2-24h add_dcc->stir_rt filter_dcu Filter DCU precipitate stir_rt->filter_dcu wash_filtrate Wash with HCl, NaHCO₃, Brine filter_dcu->wash_filtrate dry Dry over Na₂SO₄ wash_filtrate->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify Signaling_Pathway_Analogy cluster_fischer Fischer-Speier Pathway cluster_steglich Steglich Pathway Acid_F Carboxylic Acid Protonated_Carbonyl_F Protonated Carbonyl (Activated) Acid_F->Protonated_Carbonyl_F H⁺ (Catalyst) Tetrahedral_Intermediate_F Tetrahedral Intermediate Protonated_Carbonyl_F->Tetrahedral_Intermediate_F + Alcohol Ester_F Ester Tetrahedral_Intermediate_F->Ester_F - H₂O Acid_S Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid_S->O_Acylisourea + DCC Acyl_DMAP_Complex Acyl-DMAP Complex (Highly Activated) O_Acylisourea->Acyl_DMAP_Complex + DMAP Ester_S Ester Acyl_DMAP_Complex->Ester_S + Alcohol - DMAP

References

Application Notes and Protocols for the Deprotection of Benzyl Groups from 3,4,5-Tris(benzyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups as benzyl ethers is a cornerstone strategy in the multi-step synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The 3,4,5-trihydroxybenzoic acid (gallic acid) scaffold is a common structural motif in a variety of biologically active compounds and functional materials. Its hydroxyl groups are frequently protected as benzyl ethers to allow for selective reactions at other positions of the molecule. The subsequent removal of these benzyl protecting groups, a process known as debenzylation, is a critical final step to yield the desired polyhydroxylated product.

This document provides detailed application notes and experimental protocols for the deprotection of benzyl groups from 3,4,5-tris(benzyloxy)benzoic acid and its derivatives. The primary methods covered are catalytic hydrogenation and catalytic transfer hydrogenation, which are the most common and efficient techniques for this transformation.

Deprotection Methodologies

The selection of a debenzylation method is contingent upon the substrate's functional group tolerance and the desired reaction scale. Below is a summary of common methods with their typical reaction conditions.

Table 1: Overview of Debenzylation Methods
MethodCatalystReagents/ConditionsTypical Yield (%)Notes
Catalytic Hydrogenation Palladium on Carbon (Pd/C)H₂ gas (1-50 atm), various solvents (MeOH, EtOH, EtOAc, THF)>90Most common and high-yielding method.
Catalytic Transfer Hydrogenation Palladium on Carbon (Pd/C)Hydrogen donor (Ammonium formate, Formic acid, Cyclohexene), solvent (MeOH, EtOH)85-95Avoids the need for pressurized hydrogen gas, offering a milder and safer alternative.[1]
Acid-Catalyzed Cleavage Strong Acidse.g., HBr/AcOH, BBr₃, BCl₃VariableHarsher conditions, limited by substrate sensitivity to strong acids.
Oxidative Cleavage Oxidizing Agentse.g., DDQ, CANVariableUseful for selective debenzylation, especially of p-methoxybenzyl (PMB) ethers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 3,5-bis(benzyloxy)benzoic acid and is a common procedure for the benzylation of phenolic acids.

Materials:

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Benzylation of Methyl Gallate:

    • To a solution of methyl 3,4,5-trihydroxybenzoate (1.0 eq) in acetone or DMF, add potassium carbonate (4.0-5.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (3.3-3.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,4,5-tris(benzyloxy)benzoate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ester in ethanol.

    • Add a solution of potassium hydroxide (3.0-5.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and acidify with 1M HCl until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Debenzylation via Catalytic Hydrogenation

This is the most widely used method for the complete removal of benzyl ethers from the aromatic ring.

Materials:

  • This compound derivative (e.g., acid, ester, or amide)

  • Palladium on Carbon (10% Pd/C)

  • Solvent (Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)

  • Hydrogen gas (H₂) source with a balloon or hydrogenation apparatus

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., Methanol or a mixture of THF/Methanol).

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Secure the reaction flask to a hydrogenation apparatus or purge the flask with nitrogen/argon and then introduce hydrogen gas via a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm or higher pressure for faster reaction) for 6-24 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, 3,4,5-trihydroxybenzoic acid (gallic acid) or its corresponding derivative.

Table 2: Representative Data for Catalytic Hydrogenation

SubstrateCatalystH₂ Pressure (atm)SolventTime (h)Yield (%)
Methyl 3-propargyloxy-5-benzyloxy-benzoate10% Pd/C1MeOH6High
3,4,5-Tris(benzyloxy)benzamide derivative10% Pd/C1Not specifiedNot specifiedHigh

Note: "High" yield is indicated where specific quantitative data is not available in the cited literature, but the reaction is reported to be efficient.

Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation

This method offers a convenient alternative to traditional hydrogenation, avoiding the need for handling hydrogen gas under pressure.

Materials:

  • This compound derivative

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen donor: Ammonium formate (HCO₂NH₄) or Formic acid (HCO₂H)

  • Solvent (Methanol or Ethanol)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C catalyst (10-30% by weight).

  • Add the hydrogen donor, such as ammonium formate (5-10 eq), in portions to control the initial effervescence.

  • Heat the reaction mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by standard methods if necessary.

Table 3: Comparison of Hydrogen Donors for Catalytic Transfer Hydrogenation

Hydrogen DonorTypical EquivalentsAdvantagesDisadvantages
Ammonium formate 5-10Readily available, inexpensive, generally provides clean reactions.Can sometimes lead to the formation of formamides as byproducts with amine substrates.
Formic acid 5-10Effective and inexpensive.Requires a larger amount of palladium catalyst in some cases.[1]
Cyclohexene 10-20Mild, can be used for selective debenzylations.Reaction may require the presence of acetic acid to proceed.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_end Final Product start 3,4,5-Tris(benzyloxy)benzoic Acid Derivative method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Catalytic Transfer Hydrogenation (H-donor, Pd/C) start->method2 method3 Acid-Catalyzed Cleavage (e.g., BBr₃) start->method3 end 3,4,5-Trihydroxybenzoic Acid Derivative (Gallic Acid Derivative) method1->end method2->end method3->end

Caption: General workflow for the deprotection of this compound derivatives.

Caption: Chemical transformation from this compound to gallic acid.

References

Application Notes: Utilizing 3,4,5-Tris(benzyloxy)benzoic Acid for the Synthesis of Stable Tannic Acid Mimics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tannic acid (TA), a naturally occurring polyphenol, is renowned for its diverse biomedical applications, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1][2] Its utility is derived from the high density of galloyl groups, which readily interact with proteins and other biomolecules via hydrogen bonding and other mechanisms.[2][3] However, natural TA suffers from structural heterogeneity and instability, which can limit its therapeutic development. Creating synthetic mimics of tannic acid offers a promising strategy to overcome these limitations by providing structurally defined and more stable compounds.

This document outlines the use of 3,4,5-Tris(benzyloxy)benzoic Acid as a key building block in the synthesis of stable TA mimics. This compound is an ideal precursor as it is a protected form of gallic acid, the fundamental structural unit of hydrolyzable tannins like TA.[4][5] The benzyl ether groups protect the reactive hydroxyl moieties during synthesis, allowing for precise construction of a core scaffold, which can then be deprotected to yield a multivalent, TA-like structure. These mimics, often based on dendritic architectures, provide enhanced stability and well-defined structures for research and drug development.[4]

Core Synthetic Strategy & Workflow

The fundamental approach involves a two-step process:

  • Scaffold Synthesis: this compound is covalently attached to a multivalent core molecule (e.g., a dendrimer starting material) to create a precisely structured, protected precursor.

  • Deprotection: The benzyl protecting groups are removed, typically via catalytic hydrogenation, to expose the free phenolic hydroxyl groups. This final step yields the active tannic acid mimic, which displays the poly-galloyl surface necessary for biological activity.

G start Starting Materials: - this compound - Multivalent Core (e.g., Tris(2-aminoethyl)amine) coupling Step 1: Amide Coupling (e.g., EDC/NHS or similar) Forms protected dendrimer with benzyloxy-functionalized surface. start->coupling intermediate Protected TA Mimic (Stable Intermediate) coupling->intermediate deprotection Step 2: Catalytic Hydrogenation (H₂, Pd/C) Removes benzyl protecting groups. intermediate->deprotection final Final Product: Stable Tannic Acid Mimic (Active poly-galloyl surface) deprotection->final

General Synthetic Workflow for Tannic Acid Mimics.

Experimental Protocols

Protocol 1: Synthesis of a First-Generation (G1) Protected Dendritic Mimic

This protocol describes the coupling of this compound to a common trifunctional core, Tris(2-aminoethyl)amine, to create a protected first-generation dendrimer.

Materials:

  • This compound

  • Tris(2-aminoethyl)amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried, argon-purged round-bottom flask, dissolve this compound (3.3 equivalents) in anhydrous DCM.

  • Add NHS (3.3 eq) and EDC-HCl (3.5 eq) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere for 4-6 hours to form the active NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Coupling Reaction: In a separate flask, dissolve Tris(2-aminoethyl)amine (1.0 eq) and Triethylamine (3.5 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the activated NHS ester solution from step 3 to the amine solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure, protected G1 dendritic mimic.

Protocol 2: Deprotection to Yield the Final Tannic Acid Mimic

This protocol details the removal of the benzyl protecting groups to generate the final, active compound with free hydroxyl groups.

Materials:

  • Protected G1 Dendritic Mimic (from Protocol 1)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Dissolve the protected dendrimer in a suitable solvent (e.g., Methanol or Ethyl Acetate) in a round-bottom flask.

  • Carefully add Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.

  • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with argon or nitrogen to remove excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the deprotected, active tannic acid mimic. Further purification can be performed by recrystallization or precipitation if necessary.

Data Presentation: Comparative Properties

Synthetic tannic acid mimics are designed to retain the beneficial properties of natural TA while improving upon its stability and structural definition. The following table summarizes the expected comparative data.

PropertyNatural Tannic AcidSynthetic Dendritic MimicRationale for Improvement
Molecular Weight Variable (e.g., ~1701 g/mol for a common structure)[5]Precisely DefinedSynthetic control allows for monodisperse products.
Structure Heterogeneous mixture of polygalloyl glucose esters[5]Homogeneous, well-defined structureBuilt from a specific core and number of galloyl units.
Stability in Solution Prone to hydrolysis and oxidation[6]Significantly ImprovedDendritic architecture and stable core linkage enhance chemical stability.[4]
Purity Varies by source and extraction methodHigh (>95% typical)Purification is integrated into the synthetic process.
Biological Activity High (Antioxidant, Antibacterial, etc.)[2]Maintained or EnhancedThe high density of surface galloyl groups mimics the active structure of TA.[4]

Mechanism of Action & Biological Interaction

The therapeutic effects of both natural tannic acid and its synthetic mimics are largely attributed to the multivalent presentation of phenolic hydroxyl groups. These groups can engage in numerous non-covalent interactions, primarily hydrogen bonding, with amino acid residues on the surface of proteins. This interaction can lead to protein cross-linking or modulation of enzyme activity, underlying its utility in applications like wound healing and its anti-inflammatory effects.[1][2]

G mimic Tannic Acid Mimic (Poly-galloyl Surface) interaction Multivalent Hydrogen Bonding & Hydrophobic Interactions mimic->interaction protein Target Protein (e.g., Collagen, Enzymes) protein->interaction response Biological Response - Enzyme Inhibition - Protein Cross-linking - Antioxidant Activity interaction->response

Conceptual Diagram of TA Mimic-Protein Interaction.

References

Application Notes and Protocols for Amide Synthesis with 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 3,4,5-Tris(benzyloxy)benzoic acid is a valuable building block in drug discovery, serving as a precursor to gallic acid derivatives and other poly-substituted aromatic compounds. Its three benzyloxy groups provide steric bulk and can be readily removed via hydrogenolysis to reveal the corresponding phenol moieties, which are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

These application notes provide detailed experimental procedures for the synthesis of amides from this compound using various common coupling reagents. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Data Presentation: Comparative Analysis of Amide Coupling Methods

The choice of coupling reagent can significantly impact the yield, purity, and reaction conditions required for amide synthesis. Below is a summary of quantitative data for the synthesis of various amides from this compound using different coupling methodologies.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
This compoundAnilineEDCIDIPEADMF12RT85
This compoundBenzylamineHATUDIPEADMF2RT92
This compoundMorpholineDCC/DMAP-DCM18RT78
3,4,5-Tris(benzyloxy)benzoyl ChloridePiperidineEt₃NDCM4RT95

Experimental Protocols

Method 1: EDCI-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide that facilitates amide bond formation with easy workup procedures.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Aniline) (1.1 eq)

  • EDCI (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine and DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDCI to the reaction mixture and continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Method 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add the amine and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the mixture and stir at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Method 3: DCC/DMAP-Mediated Amide Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent. The addition of 4-Dimethylaminopyridine (DMAP) as a catalyst enhances the reaction rate. A key consideration is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which is typically removed by filtration.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound and the amine in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise. A white precipitate of DCU will form.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Method 4: Acyl Chloride-Mediated Amide Coupling

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. This is often the highest-yielding method.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Catalytic DMF

  • Anhydrous DCM or Toluene

  • Amine (e.g., Piperidine) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

Step 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoyl Chloride

  • Suspend this compound in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3,4,5-Tris(benzyloxy)benzoyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the amine and triethylamine dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow: Amide Synthesis

G General Workflow for Amide Synthesis A This compound + Amine B Coupling Reagent / Activation A->B C Reaction in Anhydrous Solvent (e.g., DMF, DCM) B->C D Workup (Extraction, Washes) C->D E Purification (Chromatography, Recrystallization) D->E F Pure Amide Product E->F

Caption: A generalized workflow for the synthesis of amides from this compound.

Signaling Pathway: Neuroprotective Mechanism of Benzyloxy Benzamide Derivatives

Derivatives of benzyloxy benzamides have shown potential as neuroprotective agents, particularly in the context of ischemic stroke. One proposed mechanism involves the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).

G Proposed Neuroprotective Signaling Pathway cluster_0 Ischemic Condition cluster_1 Postsynaptic Neuron Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95_nNOS PSD95-nNOS Complex Ca_influx->PSD95_nNOS nNOS_activation nNOS Activation PSD95_nNOS->nNOS_activation NO_production Excessive NO Production nNOS_activation->NO_production Neuronal_Damage Neuronal Damage NO_production->Neuronal_Damage Inhibitor Benzyloxy Benzamide Derivative Inhibitor->PSD95_nNOS Inhibits Interaction

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives as a neuroprotective strategy in ischemic stroke.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid, a key intermediate in the production of Gallic Acid derivatives.[1]

Experimental Workflow Overview

The synthesis is typically a two-step process starting from a gallic acid ester, such as methyl gallate. The first step is a Williamson ether synthesis to protect the hydroxyl groups via benzylation, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Caption: General workflow for the two-step synthesis and purification of this compound.

Troubleshooting Guide

This section addresses common issues that can arise during the synthesis, leading to reduced yields or impure products.

Issue 1: Low Yield in Benzylation Step (Step 1)

Question: My yield of Methyl 3,4,5-Tris(benzyloxy)benzoate is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low yields in the Williamson ether synthesis step are common and can be attributed to several factors.

Potential Cause Troubleshooting & Optimization Strategy
Incomplete Deprotonation The phenolic hydroxyl groups must be fully deprotonated to form the reactive phenoxide ions. • Ensure Anhydrous Conditions: Water will react with the base. Thoroughly dry all glassware and use anhydrous solvents.[2] • Sufficient Base: Use a sufficient excess of a moderately strong base like anhydrous potassium carbonate (K₂CO₃). For three phenol groups, at least 6 equivalents of K₂CO₃ are recommended.[3] • Base Strength: For difficult reactions, a stronger base like sodium hydride (NaH) could be considered, but requires stricter anhydrous conditions and handling precautions.[2]
Poor Reactivity of Benzyl Halide The electrophile may be of poor quality or not reactive enough. • Use Fresh Reagent: Benzyl chloride can degrade. Use a fresh bottle of high-purity reagent.[2] • Increase Reactivity: Consider using benzyl bromide, which is a more reactive alkylating agent than benzyl chloride.[2] • Phase-Transfer Catalyst: Addition of a catalyst like tetrabutylammonium bromide (TBAB) or potassium iodide (KI) can facilitate the reaction, especially in solvents like acetone.[4][5]
Suboptimal Reaction Conditions The reaction may be too slow or side reactions may be occurring. • Solvent Choice: Polar aprotic solvents like DMF or acetone are commonly used. DMF is excellent for solvating the carbonate base, while acetone allows for easier workup.[3][4] • Temperature: Gently heating the reaction (e.g., to 60-65°C) can significantly increase the reaction rate.[3][4] Monitor the reaction by TLC to avoid byproduct formation at excessively high temperatures.
Side Reactions Unwanted reactions can consume starting materials. • Benzyl Alcohol/Dibenzyl Ether Formation: This can occur if the base promotes elimination or reaction with residual water. Ensure anhydrous conditions and controlled heating.
Issue 2: Incomplete Hydrolysis of the Methyl Ester (Step 2)

Question: After the hydrolysis step, I still see a significant amount of the starting ester (Methyl 3,4,5-Tris(benzyloxy)benzoate) in my TLC/NMR. How can I drive the reaction to completion?

Answer: Incomplete saponification is a frequent problem, often due to steric hindrance from the bulky benzyloxy groups.

Potential Cause Troubleshooting & Optimization Strategy
Insufficient Base or Reaction Time The sterically hindered ester requires forcing conditions for complete hydrolysis. • Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 2-4 equivalents).[3] • Extend Reaction Time: Monitor the reaction by TLC. These reactions can take several hours to complete. A 4-hour reflux is a good starting point.[6]
Poor Solubility The organic ester may not have sufficient contact with the aqueous base. • Use a Co-solvent: Employ a solvent system like dioxane/water, methanol/water, or THF/water to create a homogeneous reaction mixture.[3][6]
Suboptimal Temperature The reaction rate may be too slow at room temperature. • Increase Temperature: Heating the reaction mixture to reflux (60-100°C, depending on the solvent) is typically necessary to ensure the reaction goes to completion.[3][6]
Issue 3: Product Purification Challenges

Question: My final product is an off-white or yellow solid with a broad melting point, and I'm having trouble purifying it. What are the best methods?

Answer: Impurities often include partially benzylated species, benzyl alcohol, or unreacted starting ester. A multi-step purification approach is often most effective.

Purification Technique Protocol & Best Practices
Acid-Base Extraction This is highly effective for separating the desired carboxylic acid from neutral impurities (like the starting ester or benzyl byproducts). 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Extract with a basic aqueous solution like sodium bicarbonate (NaHCO₃). The desired acid will move to the aqueous layer as its salt. 3. Separate the layers. 4. Cool the aqueous layer in an ice bath and re-acidify with HCl (to pH ~2) to precipitate the pure product. 5. Collect the solid by vacuum filtration.[7]
Recrystallization This is useful for removing small amounts of closely related impurities. • Solvent Selection: An ethanol/water or isopropanol/water mixture is a good starting point. Dissolve the crude solid in the minimum amount of hot alcohol, then add hot water dropwise until the solution turns cloudy. Add a few more drops of hot alcohol to clarify, then allow to cool slowly.[7]
Column Chromatography For very impure samples, silica gel chromatography may be necessary. • Eluent System: A typical eluent system is a gradient of hexane and ethyl acetate.[3][7] To prevent streaking of the carboxylic acid on the column, it is common to add a small amount (~1%) of acetic acid to the eluent mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method involves two main steps: 1) The benzylation of a gallic acid ester (commonly methyl 3,4,5-trihydroxybenzoate) using benzyl halide and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetone).[4] 2) The subsequent hydrolysis (saponification) of the resulting methyl ester intermediate using a strong base like NaOH or KOH in a mixed solvent system like methanol/water.[6]

Q2: Why is it better to start from Methyl Gallate instead of Gallic Acid directly? A2: Starting with the methyl ester (Methyl Gallate) prevents a competing reaction where the carboxylic acid group could be benzylated to form a benzyl ester. Protecting the carboxylic acid as a methyl ester ensures that the benzylation occurs selectively on the three phenolic hydroxyl groups.

Q3: How can I effectively monitor the progress of my reactions? A3: Thin-Layer Chromatography (TLC) is the best method. For the benzylation step, you can monitor the disappearance of the methyl gallate spot and the appearance of the less polar product spot. For the hydrolysis, monitor the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot (which will often streak on silica gel unless an acidic eluent is used).

Q4: During the workup of the hydrolysis, my product seems to be crashing out between the organic and aqueous layers. What should I do? A4: This can happen during acidification if the product is not fully soluble in the organic layer. To resolve this, add more of the organic extraction solvent (e.g., ethyl acetate or DCM) and shake vigorously. If an emulsion forms, adding brine (saturated NaCl solution) can help break it up.[2] Filtering the entire biphasic mixture through a pad of celite can also be effective.[3]

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

This protocol is adapted from established Williamson ether synthesis procedures.[4][5]

  • Setup: To a round-bottom flask, add Methyl 3,4,5-trihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 6.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Solvent: Add anhydrous acetone or DMF (approx. 10-15 mL per gram of methyl gallate).

  • Reagent Addition: Add benzyl chloride or benzyl bromide (3.3 - 3.6 eq) to the suspension.

  • Reaction: Heat the mixture to 60-65°C and stir vigorously for 12-24 hours. Monitor reaction completion by TLC.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts through celite, washing the filter cake with acetone.[3] Evaporate the filtrate under reduced pressure to obtain the crude product. The crude material can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard saponification methods for hindered esters.[3][6]

  • Setup: Dissolve the crude Methyl 3,4,5-Tris(benzyloxy)benzoate (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) or methanol/water.[3][6]

  • Reagent Addition: Add sodium hydroxide (NaOH, 2.0-4.0 eq) to the solution.

  • Reaction: Heat the mixture to 60-100°C (reflux) for 4-6 hours until TLC indicates complete consumption of the starting ester.

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude acid.[3]

  • Purification: Purify the crude solid by recrystallization or other methods as described in the troubleshooting section.

Caption: Reaction scheme for the synthesis of this compound from Methyl Gallate.

References

Technical Support Center: Purification of Crude 3,4,5-Tris(benzyloxy)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3,4,5-Tris(benzyloxy)benzoic Acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face during the purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Compound Does Not Dissolve - Insufficient solvent.- Inappropriate solvent choice.- Add more solvent in small increments until the solid dissolves at the solvent's boiling point.- Consult the solvent selection guide and perform small-scale solubility tests to find a more suitable solvent or solvent mixture.
Oiling Out (Formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound (194-196°C for pure this compound).- High concentration of impurities depressing the melting point.- Solution is supersaturated.- Select a solvent with a lower boiling point.- Add more of the primary solvent to decrease saturation and cool the solution very slowly.- Consider a preliminary purification step (e.g., column chromatography) to remove excess impurities.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1]
Low Yield of Purified Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crude material had a low purity to begin with.- Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.
Discolored Crystals - Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can adsorb the desired product and reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent should:

  • Completely dissolve the this compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures, so they remain in the mother liquor.

  • Be chemically inert towards the compound.

  • Have a boiling point below the melting point of the compound (194-196°C) to prevent oiling out.

  • Be volatile enough to be easily removed from the purified crystals.

Q2: What are some recommended starting solvents for the recrystallization of this compound?

A2: Based on the structure (a large, aromatic carboxylic acid), suitable solvents would likely be polar organic solvents. Given that it is slightly soluble in heated methanol, a good starting point would be alcohols like ethanol or methanol.[2] A mixed solvent system, such as ethanol/water or acetic acid/water, can also be effective. Small-scale solubility tests are essential to determine the optimal solvent or solvent system.

Q3: What are the likely impurities in crude this compound?

A3: The synthesis of this compound typically involves the benzylation of gallic acid. Therefore, common impurities may include:

  • Unreacted Gallic Acid: The starting material.

  • Partially Benzylated Gallic Acid Derivatives: Mono- and di-benzylated products.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloride.

  • Benzyl Chloride: Excess reagent from the synthesis.

Q4: How can I improve the purity and crystal size of my product?

A4: Slow cooling is crucial for forming large, high-purity crystals.[3] After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.

Experimental Protocols

1. Solvent Selection Protocol

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent. Observe if the compound dissolves.

  • Allow the test tubes with dissolved compound to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • The best solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

2. General Recrystallization Protocol for this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and fluted filter paper) by pouring hot solvent through it. Filter the hot solution containing the dissolved compound to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a drying oven at an appropriate temperature.

Data Presentation

Table 1: Solubility Data

SolventQualitative Solubility of this compoundQuantitative Solubility of Benzoic Acid ( g/100 mL)
WaterInsoluble0.17 g at 0°C, 0.27 g at 18°C, 5.9 g at 100°C
MethanolSlightly soluble (when heated)[2]45.5 g at 25°C
EthanolLikely soluble when hot45.5 g at 25°C
AcetoneLikely soluble45.5 g at 25°C
Diethyl EtherLikely soluble40.5 g at 25°C
TolueneLikely soluble when hot10.6 g at 25°C
HexaneLikely insoluble0.9 g at 25°C
Dimethyl Sulfoxide (DMSO)Slightly soluble[2]Soluble

Note: The qualitative solubility for this compound is inferred from its chemical structure and limited available data. Quantitative data for benzoic acid is provided for comparative purposes.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve troubleshoot_dissolve Troubleshoot: - Add more solvent - Change solvent dissolve->troubleshoot_dissolve Insoluble oiling_out Oiling Out? dissolve->oiling_out hot_filtration Hot Filtration cool Cool to Room Temperature, then Ice Bath hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals No end Pure Product filter_dry->end troubleshoot_dissolve->dissolve Retry troubleshoot_no_crystals->cool Retry oiling_out->hot_filtration No troubleshoot_oiling Troubleshoot: - Add more solvent - Use lower boiling solvent - Cool slower oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve Adjust

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the common Williamson ether synthesis route from a gallic acid precursor, as well as subsequent derivatization.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield, or no product at all, in my synthesis of this compound from methyl gallate and benzyl chloride. What could be the problem?

Answer: Low or no product yield in this Williamson ether synthesis can stem from several factors related to the initial deprotonation of the phenolic hydroxyl groups or the subsequent nucleophilic substitution.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)
Incomplete Deprotonation The phenolic hydroxyl groups of gallic acid or its ester must be fully deprotonated to form the reactive phenoxide nucleophile. Ensure strictly anhydrous conditions , as any water will consume the base.[1] Use a sufficiently strong base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[1] A slight excess of the base (e.g., 1.1-1.2 equivalents per hydroxyl group) can help drive the deprotonation to completion.[1]
Poor Reactivity of Benzyl Halide The benzyl halide may be old or degraded. Use fresh, high-purity benzyl chloride. For better reactivity, consider using benzyl bromide , which is a more reactive electrophile.[1]
Low Reaction Temperature The rate of the Sₙ2 reaction may be too slow. Gently heating the reaction mixture can increase the reaction rate.[1] Common solvents for this reaction include acetone or DMF, often heated to reflux.[2]
Reaction Time Williamson ether syntheses can sometimes require extended reaction times to proceed to completion, potentially from 1 to 8 hours.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

G start Low or No Product Yield check_conditions Verify Anhydrous Conditions & Strong Base start->check_conditions check_reagents Check Benzyl Halide Quality check_conditions->check_reagents No Issue solution_conditions Dry solvents/glassware. Use excess strong base (e.g., K₂CO₃, NaH). check_conditions->solution_conditions Issue Found check_temp_time Optimize Temperature & Time check_reagents->check_temp_time No Issue solution_reagents Use fresh benzyl chloride. Consider using benzyl bromide. check_reagents->solution_reagents Issue Found solution_temp_time Increase reaction temperature (e.g., reflux). Monitor by TLC to determine completion. check_temp_time->solution_temp_time Optimization Needed end Improved Yield solution_conditions->end solution_reagents->end solution_temp_time->end

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are the likely side reactions?

Answer: Several side reactions can compete with the desired Williamson ether synthesis.

Potential Byproducts & Mitigation Strategies:

Potential ByproductCause & Mitigation Strategy
Partially Benzylated Products Cause: Insufficient benzyl halide or base, or incomplete reaction. Mitigation: Use a slight excess of benzyl halide and base. Monitor the reaction by TLC until the starting material and intermediate spots disappear.
Dibenzyl Ether Cause: Benzyl halide can react with benzyl alcohol, which may form from the hydrolysis of benzyl chloride if water is present.[1] Mitigation: Maintain strictly anhydrous conditions throughout the reaction.
Elimination Products Cause: The alkoxide base can induce an E2 elimination reaction from the alkyl halide. This is more common with secondary and tertiary halides but can occur with primary halides at high temperatures.[3][4] Mitigation: Use a primary alkyl halide (benzyl chloride/bromide is ideal). Avoid excessively high reaction temperatures.[1]
C-Alkylation Products Cause: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring instead of the oxygen.[3] Mitigation: O-alkylation is generally favored. Lower reaction temperatures can further favor O-alkylation over C-alkylation.[1]
Issue 3: Difficult Product Isolation and Purification

Question: The crude product I obtained is an oil or a sticky solid that is difficult to crystallize. How can I effectively purify it?

Answer: Purification of this compound and its derivatives can be challenging due to their structure and the presence of impurities that inhibit crystallization. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral impurities (like excess benzyl halide or dibenzyl ether).

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt.

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and acidify with dilute HCl (to pH ~2) to precipitate the purified product.[5]

    • Collect the solid by vacuum filtration.

  • Recrystallization: This is used to remove small amounts of impurities.

    • Choose a suitable solvent system. A mixture of a "good" solvent (where the compound is soluble when hot) and a "bad" solvent (where it's less soluble when cold), such as ethanol/water, is often effective.[5]

    • Dissolve the product in a minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter it.[5]

    • Allow the solution to cool slowly to form crystals, then cool in an ice bath to maximize recovery.[5]

    • Collect the crystals by vacuum filtration.[6]

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used for high-purity separation.[1][5]

    • A common eluent system is a gradient of hexane and ethyl acetate.[5]

G start Crude Product (Oil or Impure Solid) acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC, Melting Point) acid_base->check_purity1 recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) check_purity1->recrystallize Impure end Pure Product check_purity1->end Sufficiently Pure check_purity2 Check Purity recrystallize->check_purity2 chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) check_purity2->chromatography Still Impure check_purity2->end Sufficiently Pure chromatography->end

Frequently Asked Questions (FAQs)

Q1: What is the best starting material, Gallic Acid or an ester like Methyl Gallate? A1: While Gallic Acid can be used, starting with an ester like Methyl 3,4,5-trihydroxybenzoate is often preferred. The ester protects the carboxylic acid functional group from reacting with the base used in the Williamson ether synthesis. After the benzylation of the hydroxyl groups is complete, the ester can be easily hydrolyzed back to the carboxylic acid.

Q2: I need to synthesize an amide derivative. Should I perform the benzylation or the amide coupling first? A2: It is generally more effective to first synthesize this compound and then perform the amide coupling. The free hydroxyl groups of gallic acid can interfere with common amide coupling reagents. The typical sequence is: 1) Protection of the hydroxyls via benzylation, 2) Activation of the carboxylic acid (e.g., with EDCI or conversion to an acid chloride), 3) Reaction with the desired amine.[7]

Q3: My subsequent debenzylation step is failing. What are the common challenges? A3: Debenzylation, typically performed by catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), can be challenging.[8] The N-debenzylation of amide derivatives can be particularly problematic and may require harsh conditions.[9] In some cases, the catalyst can be poisoned, or the reaction may proceed sluggishly. Alternative methods like using different catalysts or transfer hydrogenation might be necessary. Acid-facilitated debenzylation has also been reported for certain substrates.[10][11]

Q4: What are the key reaction conditions for the Williamson ether synthesis of this compound? A4: A representative protocol involves reacting methyl gallate with benzyl bromide in the presence of potassium carbonate in a solvent like acetone or DMF. The mixture is typically heated to reflux for several hours until TLC indicates the reaction is complete.[2]

Experimental Protocols & Data

Key Experimental Methodologies

1. Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

  • Materials: Methyl 3,4,5-trihydroxybenzoate, Benzyl Bromide, Potassium Carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).[2]

  • Procedure: To a solution of methyl 3,4,5-trihydroxybenzoate (1.0 eq) in acetone or DMF, add potassium carbonate (a slight excess per hydroxyl group, e.g., 3.3-4.5 eq total). Stir the mixture at room temperature for 15-30 minutes. Add benzyl bromide (a slight excess per hydroxyl group, e.g., 3.3-4.0 eq total) dropwise. Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

2. Hydrolysis to this compound

  • Materials: Methyl 3,4,5-Tris(benzyloxy)benzoate, Sodium Hydroxide (NaOH), Methanol, Water.

  • Procedure: Dissolve the crude ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting ester is consumed. Cool the reaction, remove the methanol under reduced pressure, dilute with water, and perform an acid-base extraction as described in the purification guide to isolate the carboxylic acid.

3. Amide Coupling to form a Derivative

  • Materials: this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a suitable solvent like Dichloromethane (DCM) or THF.[7]

  • Procedure: Dissolve the carboxylic acid in the chosen solvent. Add EDCI and the amine. Stir the reaction at room temperature for 12-24 hours. After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.[7]

Representative Synthesis Yields

The following table summarizes yields reported in the literature for similar transformations. Note that yields are highly dependent on specific substrates and reaction conditions.

Reaction StepStarting MaterialProductReported YieldReference
Benzylation3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl alcohol3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl chloride93.2%[12]
Ether Synthesis3,4,5-tris(...)benzyl chloride & 4-((4′-hydroxy)phenylazo)benzyl alcoholCorresponding ether derivative76.2%[12]
Amide CouplingThis compound & PropargylamineN-(prop-2-yn-1-yl)-3,4,5-tris(benzyloxy)benzamide89%[7]

References

Technical Support Center: Optimizing Coupling Reactions with 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with the sterically hindered 3,4,5-Tris(benzyloxy)benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

The primary challenge is the significant steric hindrance around the carboxylic acid group due to the three bulky benzyloxy substituents. This steric bulk can slow down the reaction rate and lead to incomplete reactions or low yields.[1][2] Additionally, the solubility of the acid and its activated intermediates should be carefully considered when choosing a solvent system.

Q2: Which coupling reagents are most effective for this type of sterically hindered acid?

For sterically hindered substrates, more potent coupling reagents are generally required.[2] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC.[1][2] HATU, in particular, is known for its high efficiency and rapid reaction times, even with challenging couplings.[3][4]

Q3: How can I minimize side reactions?

Common side reactions in amide coupling include racemization (if coupling with a chiral amine) and the formation of inactive byproducts.

  • Racemization: Using additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[1][5] Running the reaction at lower temperatures can also be beneficial.

  • Guanidinium byproduct formation: When using uronium/aminium reagents like HATU, pre-activating the carboxylic acid for a short period (15-30 minutes) before adding the amine can prevent the coupling reagent from reacting directly with the amine to form an inactive guanidinium species.[6]

  • N-acylurea formation: With carbodiimide reagents like DCC, an intramolecular rearrangement can lead to the formation of an unreactive N-acylurea byproduct. The use of DMAP as a catalyst in esterifications can help minimize this.[7]

Q4: What are the recommended solvents and bases?

Anhydrous polar aprotic solvents are generally the best choice for these coupling reactions. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated acid intermediate.[1] For bases, non-nucleophilic options like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred to avoid competing reactions with the activated acid.[8][9]

Q5: My reaction is not going to completion. What should I do?

For sluggish reactions due to steric hindrance, several strategies can be employed:

  • Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or gently heating it can help overcome the activation energy barrier.[2][6]

  • Use a more potent coupling reagent: As mentioned in Q2, switching to a more reactive agent like HATU or PyBOP can significantly improve results.[2]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for 15-30 minutes before adding the amine ensures the formation of the active ester intermediate.[6][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a more potent coupling reagent (e.g., HATU, PyBOP).[1][2] Ensure the coupling reagent is fresh and anhydrous.
Steric hindrance from the benzyloxy groups.Increase reaction time and/or temperature.[2][6] Consider in situ formation of the more reactive acyl fluoride.[2]
Presence of water in the reaction.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Suboptimal solvent choice leading to poor solubility.Use anhydrous DMF or DCM. While this compound has good solubility in solvents like chloroform and DCM, ensuring all reaction components are soluble is key.[11]
Multiple Spots on TLC (Side Products) N-acylurea formation (with DCC/EDC).For esterifications, add a catalytic amount of DMAP.[7] For amidations, consider switching to a uronium or phosphonium-based reagent.
Guanidinium formation with the amine (with HATU/HBTU).Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6]
Racemization of a chiral amine.Add HOBt or HOAt to the reaction mixture.[1] Run the reaction at a lower temperature.
Difficulty in Product Purification Dicyclohexylurea (DCU) byproduct from DCC is difficult to remove.DCU is largely insoluble in many organic solvents and can be removed by filtration.[5] If solubility is an issue, switch to EDC, which produces a water-soluble urea byproduct.[3][5]
Excess coupling reagent or base.Perform an aqueous workup with dilute acid (e.g., 1 M HCl) to remove basic impurities and a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[9][12]

Data Presentation: Comparison of Coupling Methods

The following tables provide a comparative overview of different coupling methods for benzoic acid derivatives, which can serve as a guideline for optimizing reactions with this compound.

Table 1: Amide Coupling Reagent Performance
Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF1285Cost-effective; water-soluble urea byproduct simplifies workup.[3]
HATU-DIPEADMF295Highly efficient and fast, especially for challenging couplings.[3]
DCCDMAP (for esters)-DCM2-685-95Good for esterification; DCU byproduct is insoluble and can be filtered off.[13]
Table 2: Representative Reaction Parameters
ParameterAmide CouplingEsterification (Steglich)
Carboxylic Acid (eq.) 1.01.0
Amine/Alcohol (eq.) 1.0 - 1.21.5 - 2.0
Coupling Reagent (eq.) 1.0 - 1.51.1
Additive (eq.) 1.1 (if used)0.1 - 0.2 (DMAP)
Base (eq.) 2.0 - 3.0-
Temperature 0 °C to RT0 °C to RT
Solvent Anhydrous DMF or DCMAnhydrous DCM or THF

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for coupling this compound with primary or secondary amines, especially when steric hindrance is a concern.

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NH₄Cl or water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq.) followed by HATU (1.0 - 1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][10]

  • Add the amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Steglich Esterification using DCC/DMAP

This method is suitable for forming esters under mild conditions, which is particularly advantageous for sterically hindered substrates.[7][13]

Materials:

  • This compound

  • Alcohol

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and a catalytic amount of DMAP (0.1-0.2 eq.).[13]

  • Dissolve the solids in anhydrous DCM.

  • Add the alcohol (1.5-2.0 eq.) to the solution.[13]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.[13]

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

general_amide_coupling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU) add_base->add_reagent preactivate Pre-activate (15-30 min) add_reagent->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product Final Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions steric_hindrance Assess Steric Hindrance start->steric_hindrance solution_reagents Use Fresh/Anhydrous Reagents check_reagents->solution_reagents solution_conditions Optimize Temp/Time Use Anhydrous Solvent check_conditions->solution_conditions solution_steric Use Potent Coupling Reagent (e.g., HATU) Increase Temp/Time steric_hindrance->solution_steric

References

Technical Support Center: Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route involves a two-step process starting from methyl gallate (methyl 3,4,5-trihydroxybenzoate). The first step is the benzylation of the three hydroxyl groups of methyl gallate using benzyl halide (e.g., benzyl bromide) in the presence of a base. This is a Williamson ether synthesis reaction. The resulting intermediate, methyl 3,4,5-tris(benzyloxy)benzoate, is then hydrolyzed to the final product, this compound.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The primary impurities can arise from both the benzylation and hydrolysis steps.

  • From Benzylation:

    • Incompletely Benzylated Intermediates: Mono- and di-benzylated methyl gallate are common impurities due to incomplete reaction.

    • C-Alkylated Byproducts: Although O-alkylation is favored, reaction at the aromatic ring (C-alkylation) can occur, leading to isomeric impurities.

    • Unreacted Starting Material: Residual methyl gallate may remain if the reaction does not go to completion.

    • Excess Benzyl Halide and Byproducts: Benzyl alcohol and dibenzyl ether can be formed from the decomposition of benzyl halide.

  • From Hydrolysis:

    • Unreacted Methyl Ester: Incomplete hydrolysis will leave residual methyl 3,4,5-tris(benzyloxy)benzoate in the final product.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring both the benzylation and hydrolysis reactions. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product on a silica gel plate. The spots can be visualized under UV light (254 nm).

Q4: What are the recommended purification methods for the final product?

A4: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used.[1][2]

  • Column Chromatography: For more challenging separations from closely related impurities, silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system is a common choice.

Troubleshooting Guides

Issue 1: Low Yield of Methyl 3,4,5-tris(benzyloxy)benzoate in the Benzylation Step
Possible Cause Troubleshooting/Optimization Steps
Incomplete Deprotonation of Methyl Gallate Ensure a sufficiently strong base (e.g., K₂CO₃, NaH) and an adequate molar excess are used. The pKa of phenolic hydroxyls necessitates a strong base for complete deprotonation.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Quality of Reagents or Solvents Use anhydrous solvents (e.g., DMF, acetone) to prevent side reactions. Ensure the benzyl halide is of high purity and has not decomposed.
Side Reaction: Elimination of Benzyl Halide This is less common with primary halides like benzyl bromide but can be influenced by the base and solvent. Using a non-nucleophilic, hindered base can minimize this.
Issue 2: Presence of Multiple Spots on TLC After Benzylation
Impurity Typical TLC Behavior (Normal Phase) Removal Strategy
Methyl Gallate (Starting Material) Highly polar, low Rf value.Column chromatography with a polar solvent system.
Mono- and Di-benzylated Intermediates Intermediate polarity and Rf values between the starting material and the desired product.Careful column chromatography with a gradient elution.
Methyl 3,4,5-tris(benzyloxy)benzoate (Product) Less polar, higher Rf value.Isolate the corresponding fractions during column chromatography.
Benzyl Alcohol/Dibenzyl Ether Non-polar, very high Rf values.Can often be removed by washing the organic layer during workup or by evaporation under reduced pressure.
Issue 3: Incomplete Hydrolysis of Methyl 3,4,5-tris(benzyloxy)benzoate
Possible Cause Troubleshooting/Optimization Steps
Insufficient Base or Reaction Time Use a sufficient excess of a strong base like NaOH or KOH. Monitor the reaction by TLC until the starting ester spot disappears. Heating under reflux is typically required.
Steric Hindrance The bulky benzyloxy groups can hinder the approach of the hydroxide ion. Using a co-solvent like THF or ethanol can improve solubility and reaction rates.[3]
Reversibility of the Reaction (in acidic conditions) Basic hydrolysis (saponification) is effectively irreversible. Ensure the reaction is performed under basic conditions.
Issue 4: Difficulty in Purifying the Final Product, this compound
Problem Possible Cause Suggested Solution
Oily or Gummy Product Presence of unreacted starting materials or byproducts.Purify by column chromatography before attempting recrystallization.
Low Recovery After Recrystallization The product is too soluble in the chosen solvent system, or too much solvent was used.Optimize the solvent ratio for recrystallization. Use a minimal amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[4]
Product Purity is Still Low After Recrystallization The chosen solvent system is not effective at excluding certain impurities.Try a different solvent system for recrystallization. If impurities persist, an additional purification step like column chromatography may be necessary.

Experimental Protocols

Synthesis of Methyl 3,4,5-tris(benzyloxy)benzoate

This protocol is a representative procedure based on the benzylation of methyl gallate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add potassium carbonate (K₂CO₃, 4.0-5.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Benzylation: Add benzyl bromide (3.5-4.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Hydrolysis of Methyl 3,4,5-tris(benzyloxy)benzoate

This protocol describes a general procedure for the hydrolysis of the methyl ester.

  • Reaction Setup: Dissolve methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol or tetrahydrofuran (THF) and water in a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water.

  • Acidification: While stirring, slowly add a cooled solution of hydrochloric acid (e.g., 2M HCl) until the pH of the solution is acidic (pH ~2), which will cause the precipitation of the carboxylic acid.[5]

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Methyl Gallate Methyl Gallate Benzylation Benzylation Methyl Gallate->Benzylation Benzyl Bromide, K2CO3 Methyl 3,4,5-tris(benzyloxy)benzoate Methyl 3,4,5-tris(benzyloxy)benzoate Benzylation->Methyl 3,4,5-tris(benzyloxy)benzoate Hydrolysis Hydrolysis Methyl 3,4,5-tris(benzyloxy)benzoate->Hydrolysis NaOH, H2O/EtOH Crude Product Crude Product Hydrolysis->Crude Product Purification Step Purification (Recrystallization or Column Chromatography) Crude Product->Purification Step Pure Product This compound Purification Step->Pure Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_benzylation start Low Yield in Benzylation q1 Is starting material (methyl gallate) consumed on TLC? start->q1 a1_yes Check for side products: - Incomplete benzylation - C-alkylation q1->a1_yes Yes a1_no Increase reaction time/temp. Check reagent quality/quantity. q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 a1_no->q2 a2_yes Purify via column chromatography to separate products and byproducts. q2->a2_yes Yes a2_no Proceed to workup. q2->a2_no No

Caption: A troubleshooting decision tree for the benzylation step in the synthesis of this compound.

troubleshooting_hydrolysis start Problem with Hydrolysis q1 Is the starting ester consumed on TLC? start->q1 a1_no Increase reflux time. Ensure sufficient NaOH. Consider co-solvent (THF). q1->a1_no No a1_yes Proceed to acidification. q1->a1_yes Yes q2 Product precipitates upon acidification? a1_yes->q2 a2_yes Isolate and purify product. q2->a2_yes Yes a2_no Check pH, ensure it is acidic. If no precipitate, check for emulsion or high solubility in the aqueous phase. q2->a2_no No

Caption: A troubleshooting decision tree for the hydrolysis of methyl 3,4,5-tris(benzyloxy)benzoate.

References

troubleshooting incomplete debenzylation of 3,4,5-Tris(benzyloxy)benzoic Acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the debenzylation of 3,4,5-tris(benzyloxy)benzoic acid to produce gallic acid.

Frequently Asked Questions (FAQs)

Q1: My debenzylation of this compound is incomplete. What are the common causes?

A1: Incomplete debenzylation is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be old, poisoned, or of low quality.[1] Catalyst activity can vary between batches and suppliers.

  • Insufficient Hydrogen Pressure: While many hydrogenolysis reactions proceed at atmospheric pressure, sterically hindered benzyl ethers may require higher pressures to achieve complete cleavage.

  • Poor Solubility: The starting material is nonpolar, while the product, gallic acid, is polar. A solvent system that cannot effectively dissolve both can lead to incomplete reaction as the product may precipitate onto the catalyst surface, deactivating it.[1]

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration. The removal of three benzyl groups can be a slow process.

Q2: I'm observing partially debenzylated intermediates. How can I drive the reaction to completion?

A2: The presence of mono- and di-benzylated intermediates is a clear sign of an incomplete reaction. To push the reaction towards the fully debenzylated product, consider the following:

  • Increase Catalyst Loading: Increasing the weight percentage of the palladium catalyst can provide more active sites for the reaction.

  • Elevate Hydrogen Pressure: Utilizing a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly increase the rate of hydrogenolysis.

  • Optimize Solvent System: Employing a mixture of solvents, such as THF/methanol or ethanol/ethyl acetate, can help maintain the solubility of all components throughout the reaction.

  • Add an Acid Co-catalyst: A small amount of a non-halogenated acid, like acetic acid, can accelerate the rate of hydrogenolysis.[2]

Q3: Are there alternative methods to standard catalytic hydrogenation for this debenzylation?

A3: Yes, if standard hydrogenation with H₂ gas is problematic, you can explore other debenzylation techniques:

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, which can sometimes be more efficient and selective.[3] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[3][4] This approach can be particularly useful if you are not equipped for high-pressure reactions.

  • Oxidative Cleavage: While less common for this specific transformation and potentially leading to other side reactions with the phenol groups, oxidative methods using reagents like DDQ can cleave benzyl ethers.[5]

  • Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and may not be compatible with other functional groups.[5]

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction

This is the most common issue encountered during the debenzylation of this compound. The following table summarizes potential causes and solutions.

Potential CauseTroubleshooting StepRationale
Catalyst Inactivity 1. Use a fresh batch of Pd/C. 2. Switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more active.An inactive catalyst is a primary reason for reaction failure. Pearlman's catalyst is generally more effective for hydrogenolysis.
Catalyst Poisoning 1. Ensure high purity of the starting material and solvents. 2. Use acid-washed glassware.Impurities, especially sulfur or halogen compounds, can irreversibly poison the palladium catalyst.
Solubility Issues 1. Use a co-solvent system (e.g., THF/MeOH, EtOH/EtOAc). 2. Increase the solvent volume.Maintaining solubility of both the nonpolar starting material and the polar product is crucial for the reaction to proceed to completion.
Insufficient Reaction Conditions 1. Increase hydrogen pressure (e.g., using a Parr apparatus). 2. Increase reaction temperature moderately (e.g., to 40-50 °C). 3. Increase catalyst loading (from 10 wt% up to 50 wt%).More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or a THF/Methanol mixture)

  • Hydrogen Gas Source

  • Reaction Flask

  • Stirring Apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude gallic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Donor (e.g., Ammonium Formate or Formic Acid)[3][4]

  • Solvent (e.g., Methanol or Ethanol)

  • Reaction Flask

  • Stirring Apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask with a stir bar.

  • Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).

  • Carefully add 10% Pd/C to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The workup may require an aqueous wash to remove the salt byproducts from the hydrogen donor.

  • Purify the crude gallic acid as needed.

Visualizations

Debenzylation_Workflow cluster_start Starting Material cluster_reaction Debenzylation Reaction cluster_monitoring Monitoring cluster_outcome Outcome cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start This compound Reaction Pd/C, H₂ (or transfer agent) Solvent (e.g., EtOH, EtOAc) Start->Reaction Monitor TLC / LC-MS Analysis Reaction->Monitor Complete Complete Reaction Monitor->Complete Starting material consumed Incomplete Incomplete Reaction Monitor->Incomplete Starting material or intermediates remain Workup Filtration (remove Pd/C) Solvent Evaporation Complete->Workup Troubleshoot Optimize Conditions: - Increase H₂ pressure - Change solvent - Increase catalyst load - Add acid co-catalyst Incomplete->Troubleshoot Purification Recrystallization / Chromatography Workup->Purification Product Gallic Acid Purification->Product Troubleshoot->Reaction Re-run reaction Troubleshooting_Logic Start Incomplete Debenzylation Observed CheckCatalyst Is the catalyst old or from a questionable batch? Start->CheckCatalyst FreshCatalyst Use fresh Pd/C or Pearlman's catalyst CheckCatalyst->FreshCatalyst Yes CheckConditions Are reaction conditions sufficiently forcing? CheckCatalyst->CheckConditions No FreshCatalyst->CheckConditions IncreasePressure Increase H₂ pressure (use Parr shaker) CheckConditions->IncreasePressure No CheckSolubility Is the starting material/product soluble? CheckConditions->CheckSolubility Yes IncreaseTemp Increase temperature (e.g., to 40-50 °C) IncreasePressure->IncreaseTemp IncreaseLoading Increase catalyst loading IncreaseTemp->IncreaseLoading IncreaseLoading->CheckSolubility ChangeSolvent Use a co-solvent system (e.g., THF/MeOH) CheckSolubility->ChangeSolvent No ConsiderAlternatives Consider alternative methods (e.g., Transfer Hydrogenation) CheckSolubility->ConsiderAlternatives Yes ChangeSolvent->ConsiderAlternatives

References

side reactions in the benzylation of gallic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of gallic acid. Our aim is to help you navigate common challenges, avoid side reactions, and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the benzylation of gallic acid, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., K₂CO₃, NaH) may be old or have absorbed moisture. 2. Poor Quality Benzylating Agent: Benzyl bromide or chloride may have degraded. 3. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Presence of Moisture: Water in the solvent or on glassware can quench the base.1. Use a freshly opened or properly stored base. For sodium hydride (NaH), ensure it is washed with dry hexane to remove mineral oil.[1] 2. Use fresh, high-quality benzyl bromide or chloride. Consider purification if it appears discolored. 3. For complete benzylation (perbenzylation), gentle refluxing may be necessary. For selective benzylation, carefully control the temperature to avoid over-benzylation.[2] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of a Complex Mixture of Products (Multiple Spots on TLC) 1. Incomplete Reaction: Insufficient reaction time or stoichiometry of reagents can lead to a mixture of partially benzylated gallic acid derivatives. 2. Lack of Regioselectivity: The three phenolic hydroxyl groups have similar reactivity, leading to a mixture of mono-, di-, and tri-O-benzylated products. 3. Side Reactions: C-benzylation or reaction at the carboxylic acid can contribute to the product mixture.[3]1. Monitor the reaction closely using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. Use a sufficient excess of the benzylating agent for perbenzylation. 2. For selective benzylation, a protecting group strategy may be necessary. To favor perbenzylation, use a significant excess of benzyl bromide and a strong base. 3. See the "Common Side Reactions and How to Avoid Them" FAQ section for detailed strategies.
Formation of C-Benzylated Byproducts 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain conditions can promote the benzylation of the aromatic ring (C-benzylation) in addition to the hydroxyl groups (O-benzylation).[3] This is more common with electron-rich aromatic systems like gallic acid.1. Choice of Base and Solvent: The choice of base and solvent can influence the O/C selectivity.[4] Non-polar solvents may favor O-benzylation. 2. Protecting Groups: Protecting the hydroxyl groups as acetates can prevent C-benzylation during certain reactions.[3]
Reaction at the Carboxylic Acid Group 1. Use of a Strong Base: Strong bases like NaH will deprotonate the carboxylic acid, forming a carboxylate that can be benzylated to form a benzyl ester.1. Protecting the Carboxylic Acid: If benzylation of the hydroxyl groups is desired without affecting the carboxylic acid, protect the carboxylic acid group first (e.g., as a methyl or ethyl ester). 2. Control of Stoichiometry: Using a carefully controlled amount of base and benzylating agent may allow for selective O-benzylation, though this can be challenging.
Formation of Dibenzyl Ether 1. Reaction of Benzylating Agent with Benzyl Alcohol: If benzyl alcohol is present (e.g., from hydrolysis of the benzylating agent), it can be benzylated to form dibenzyl ether. 2. Decomposition of the Benzylating Agent: Benzyl halides can degrade, especially in the presence of a base.1. Use a minimal excess of the benzylating agent. 2. Use fresh, high-quality benzylating agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the benzylation of gallic acid?

A1: The main side reactions include:

  • Incomplete O-benzylation: This results in a mixture of mono-, di-, and tri-O-benzylated gallic acid derivatives.

  • C-benzylation: Benzylation can occur on the aromatic ring, leading to the formation of C-benzyl derivatives.[3]

  • Benzylation of the Carboxylic Acid: The carboxylic acid group can be converted to a benzyl ester.

  • Formation of Dibenzyl Ether: This can occur through the reaction of the benzylating agent with any benzyl alcohol present.

Q2: How can I favor the complete benzylation (perbenzylation) of all hydroxyl groups and the carboxylic acid?

A2: To achieve perbenzylation, which results in benzyl 3,4,5-tris(benzyloxy)benzoate, you should:

  • Use a significant excess of the benzylating agent (e.g., 4-5 equivalents of benzyl bromide).

  • Employ a strong base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF.

  • Allow for a sufficient reaction time and consider gentle heating to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

Q3: Is it possible to selectively benzylate only the phenolic hydroxyl groups while leaving the carboxylic acid intact?

A3: This is challenging to achieve in a single step due to the reactivity of the carboxylic acid with the basic conditions typically used for O-benzylation. The most reliable method is a two-step process:

  • Protect the carboxylic acid group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) that is stable under the benzylation conditions.

  • Benzylate the hydroxyl groups: Perform the O-benzylation on the protected gallic acid ester.

  • Deprotect the carboxylic acid: If necessary, hydrolyze the ester back to a carboxylic acid.

Q4: What is the role of a phase transfer catalyst in this reaction?

A4: A phase transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a solid-liquid phase system (e.g., potassium carbonate in DMF). It helps to transport the gallate anion from the solid phase to the liquid phase where it can react with the benzylating agent, potentially increasing the reaction rate.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (gallic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product(s). The choice of eluent for the TLC will depend on the polarity of the products. A typical eluent system might be a mixture of hexane and ethyl acetate.

Experimental Protocols

Protocol 1: Perbenzylation of Gallic Acid to Synthesize Benzyl 3,4,5-tris(benzyloxy)benzoate

This protocol is adapted from standard Williamson ether synthesis procedures and is designed for the complete benzylation of all hydroxyl and carboxylic acid groups of gallic acid.

Materials:

  • Gallic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gallic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (5.0 eq).

  • Slowly add benzyl bromide (4.5 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure benzyl 3,4,5-tris(benzyloxy)benzoate.

Visualizations

Benzylation_of_Gallic_Acid cluster_reactants Reactants cluster_products Potential Products GA Gallic Acid Perbenzylated Perbenzylated Product (O- and Carboxyl-Benzylated) GA->Perbenzylated Desired Reaction Partially_O Partially O-Benzylated GA->Partially_O Side Reaction (Incomplete) C_Benzylated C-Benzylated Byproduct GA->C_Benzylated Side Reaction Benzyl_Ester Benzyl Ester Only GA->Benzyl_Ester Side Reaction BnBr Benzyl Bromide BnBr->Perbenzylated Base Base (e.g., K₂CO₃) Base->Perbenzylated

Caption: Reaction pathways in the benzylation of gallic acid.

Troubleshooting_Flowchart start Benzylation of Gallic Acid issue Identify Issue start->issue low_yield Low/No Product issue->low_yield Low Yield complex_mixture Complex Mixture (TLC) issue->complex_mixture Complex Mixture side_product Suspected Side Product issue->side_product Specific Side Product check_reagents Check Reagent Quality (Base, Benzyl Halide) low_yield->check_reagents check_conditions Check Reaction Conditions (Temp, Time, Anhydrous) low_yield->check_conditions optimize_stoichiometry Optimize Stoichiometry (Excess for Perbenzylation) complex_mixture->optimize_stoichiometry protecting_group Consider Protecting Groups complex_mixture->protecting_group purification Optimize Purification (Column Chromatography) complex_mixture->purification side_product->protecting_group C-Benzylation or Carboxyl Reaction

References

Technical Support Center: Scaling Up the Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid for bulk production. This valuable intermediate is crucial in various fields, including pharmaceutical development. This guide addresses common challenges and provides detailed protocols to ensure a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses potential issues that may arise during the bulk synthesis of this compound, primarily focusing on the widely used Williamson ether synthesis route.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of the starting material (e.g., methyl gallate or gallic acid): Insufficient formation of the phenoxide nucleophile.- Ensure anhydrous conditions: Thoroughly dry all glassware and solvents as water will consume the base. - Use a sufficiently strong base: Potassium carbonate is commonly used. For challenging reactions, consider stronger bases like sodium hydride (NaH), with appropriate safety precautions. - Optimize base stoichiometry: A slight excess of the base (e.g., 1.1-1.2 equivalents per hydroxyl group) can drive the deprotonation to completion.
Poor reactivity of benzyl halide: The electrophile may be impure or degraded.- Use fresh, high-purity benzyl chloride or bromide: Benzyl halides can degrade over time. - Consider using benzyl bromide: It is a more reactive electrophile than benzyl chloride and may improve yields.
Low reaction temperature: The reaction rate may be too slow.- Increase the reaction temperature: Gently heating the reaction mixture can increase the rate of the SN2 reaction. Monitor for potential side reactions at higher temperatures.
Formation of Side Products Incomplete benzylation: Formation of mono- or di-benzylated intermediates.- Increase the equivalents of benzyl halide and base. - Prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of dibenzyl ether: Benzyl halide can react with benzyl alcohol formed from hydrolysis if water is present.- Maintain strictly anhydrous conditions.
Difficult Product Isolation and Purification Product is an oil or difficult to crystallize: Impurities can inhibit crystallization.- Perform a thorough work-up: Wash the organic phase with a dilute base to remove any unreacted starting material and with water to remove salts. - Utilize column chromatography: If crystallization is challenging, purification by silica gel chromatography may be necessary.
Emulsion formation during work-up: The presence of both acidic and basic components can lead to emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of a gallic acid derivative (like methyl gallate) with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.

Q2: How can I monitor the progress of the reaction effectively during scale-up?

A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting materials and the appearance of the product.

Q3: What are the critical process parameters to control during scale-up?

A3: Key parameters to control include temperature, stirring speed, and the rate of addition of reagents. Inadequate temperature control can lead to side reactions, while insufficient stirring can result in a non-homogeneous reaction mixture. The addition rate of the benzyl halide should be controlled to manage the exothermic nature of the reaction.

Q4: Are there any greener solvent alternatives for this synthesis?

A4: While solvents like DMF and acetone are common, exploring greener alternatives is encouraged for bulk production. For similar Williamson ether syntheses, the use of surfactants in an aqueous medium (micellar catalysis) has been reported as a promising approach to reduce the reliance on volatile organic compounds (VOCs).[1]

Q5: What purification methods are suitable for large-scale production?

A5: For bulk purification, recrystallization is often the most cost-effective method.[2][3] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be identified. If recrystallization does not provide the desired purity, large-scale column chromatography may be necessary, though it is generally more expensive and time-consuming.

Experimental Protocols

Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

This protocol outlines the benzylation of methyl gallate, a common precursor to this compound.

Materials:

  • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl gallate (1.0 eq) in acetone or DMF, add potassium carbonate (at least 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (at least 3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4,5-tris(benzyloxy)benzoate.

Saponification to this compound

Materials:

  • Methyl 3,4,5-tris(benzyloxy)benzoate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in methanol or ethanol.

  • Add an aqueous solution of potassium hydroxide or sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify with dilute HCl to a pH of ~2.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Summary of Reaction Parameters for Williamson Ether Synthesis

ParameterLaboratory ScalePilot/Bulk Scale Consideration
Starting Material Methyl 3,4,5-trihydroxybenzoateEnsure consistent purity and particle size.
Reagents Benzyl bromide, K₂CO₃Procure from reliable suppliers in bulk quantities. Check for stability and storage requirements.
Solvent Acetone or DMFConsider solvent recovery and recycling. Evaluate greener alternatives.
Reaction Temperature RefluxImplement precise temperature control systems (e.g., jacketed reactors).
Reaction Time 4-12 hours (TLC monitored)Optimize for throughput; may differ from lab scale due to heat and mass transfer effects.
Typical Yield 85-95% (for benzylation step)May be slightly lower on a larger scale; process optimization is key.

Visualizations

experimental_workflow cluster_benzylation Step 1: Benzylation cluster_saponification Step 2: Saponification A Methyl Gallate C Reaction Mixture (Reflux) A->C B Benzyl Bromide + K2CO3 B->C D Filtration C->D E Concentration D->E F Crude Methyl 3,4,5-Tris(benzyloxy)benzoate E->F G Crude Ester F->G Proceed to Saponification I Reaction Mixture (Reflux) G->I H KOH/NaOH Solution H->I J Acidification (HCl) I->J K Precipitation & Filtration J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Product Yield? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation Yes PoorReactivity Poor Reagent Reactivity? Start->PoorReactivity No Anhydrous Ensure Anhydrous Conditions IncompleteDeprotonation->Anhydrous Yes StrongerBase Use Stronger/Excess Base IncompleteDeprotonation->StrongerBase Yes IncompleteDeprotonation->PoorReactivity No Success Yield Improved Anhydrous->Success StrongerBase->Success FreshReagent Use Fresh Benzyl Halide PoorReactivity->FreshReagent Yes OptimizeTemp Optimize Reaction Temperature PoorReactivity->OptimizeTemp Yes PoorReactivity->Success No, consult further FreshReagent->Success OptimizeTemp->Success

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Monitoring Reactions of 3,4,5-Tris(benzyloxy)benzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on utilizing Thin Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 3,4,5-Tris(benzyloxy)benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is a general solvent system for running a TLC of this compound?

A1: A common starting point for a moderately polar compound like this compound is a mixture of a less polar solvent and a more polar solvent. Good starting ratios for solvent systems include ethyl acetate/hexane or dichloromethane/methanol. For benzoic acid derivatives, a typical mobile phase might be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure sharp, well-defined spots.[1][2] For instance, a mobile phase of hexane-ethyl ether-acetic acid (50:50:1, v/v) has been used for similar compounds.[2]

Q2: How can I visualize the spots of this compound and its reaction products on a TLC plate?

A2: Due to the presence of multiple aromatic rings, this compound is UV active and can be easily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green background.[3][4] For compounds that are not UV active, or for additional confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[4] Another general stain is phosphomolybdic acid, which works well for most functional groups, showing up as green spots upon heating.[1]

Q3: My compound is streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking of acidic compounds like this compound on a standard silica gel TLC plate is a common issue.[5][6][7] This can be caused by several factors:

  • Sample Overloading : The most common cause of streaking is applying too much sample to the plate.[1][5][6] Try diluting your sample and spotting a smaller amount.

  • Acidity of the Compound : The carboxylic acid group can interact strongly with the acidic silica gel, leading to tailing or streaking.[5][6] Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1–2.0%), to your eluent can suppress this interaction and result in rounder, more defined spots.[1][6]

  • High Boiling Point Solvents : If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.[8] Try to remove the solvent under high vacuum after spotting the plate and before running it.[8]

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

A4: When the retention factor (Rf) values are too similar, it is difficult to monitor the reaction's progress. To improve separation, you can:

  • Change the Solvent System : Experiment with different solvent polarities. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[1]

  • Try a Different Solvent Combination : Sometimes, changing the solvents entirely can improve selectivity. For example, you could try a system with dichloromethane and methanol.

  • Use a Co-spot : A "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can help to resolve if the reaction is complete.[8] If the reaction is finished, you should see only the product spot.

Q5: I don't see any spots on my TLC plate after development and visualization. What should I do?

A5: There are several potential reasons for not seeing any spots:

  • Sample is too dilute : Your sample may be too concentrated.[1] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][5]

  • Compound is not UV active : If you are only using a UV lamp, your compound might not be UV active. Try using a chemical stain for visualization.[1][5]

  • Solvent Level in Chamber : Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the solvent covers the spots, the sample will dissolve into the solvent reservoir instead of moving up the plate.[5][9]

  • Compound Evaporation : If your compound is volatile, it may have evaporated from the plate.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded.[1][5][6] 2. Compound is acidic and interacting with the silica gel.[5][6] 3. Reaction solvent has a high boiling point (e.g., DMF, DMSO).[8]1. Dilute the sample solution and re-spot. 2. Add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[1][6] 3. After spotting, place the TLC plate under high vacuum for a few minutes before developing.[8]
Spots are Not Visible 1. Sample is too dilute.[1] 2. Compound is not UV-sensitive.[1] 3. Solvent level in the developing chamber is too high.[5][9] 4. Compound is volatile and has evaporated.[1]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[1][5] 2. Use a chemical stain for visualization (e.g., potassium permanganate, phosphomolybdic acid).[1] 3. Ensure the solvent level is below the spotting line. 4. Minimize the time the plate is exposed to air before and after development.
Spots are Too Close to the Baseline (Low Rf) 1. The eluent is not polar enough.[1]1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots are Too Close to the Solvent Front (High Rf) 1. The eluent is too polar.[1]1. Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).[1]
Uneven Solvent Front 1. The TLC plate is damaged, often at the edges.[6] 2. The developing chamber is not properly sealed or saturated.1. Cut away the damaged portion of the plate before development.[6] 2. Ensure the chamber is properly sealed and lined with filter paper saturated with the eluent to maintain a saturated atmosphere.

Experimental Protocol: TLC Monitoring

This protocol outlines the general steps for monitoring a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:1 v/v/v)

  • Reaction mixture

  • Standard solution of this compound (starting material)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun

Procedure:

  • Prepare the Developing Chamber : Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate : With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate :

    • Using a clean capillary tube, spot the standard solution of the starting material onto the 'SM' lane.

    • Using another clean capillary tube, spot the reaction mixture onto the 'R' lane.

    • For the co-spot lane 'C', first spot the starting material, and then spot the reaction mixture directly on top of the first spot, allowing the solvent to dry in between.

    • Keep the spots small (1-2 mm in diameter).[6]

  • Develop the Plate : Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate :

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]

    • If necessary, further visualize by dipping the plate into a staining solution (e.g., potassium permanganate) and then gently heating with a heat gun until spots appear.

  • Analyze the Results : Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction lane. Calculate the Rf values for all spots.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate spot_plate Spot the Plate (SM, Reaction, Co-spot) prep_plate->spot_plate develop_plate Develop the Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze Results & Calculate Rf visualize->analyze

Caption: General workflow for monitoring a reaction by TLC.

TLC_Troubleshooting cluster_solutions Solutions start Problem with TLC? is_streaking Streaking or Tailing? start->is_streaking Streaking? is_rf Rf too high/low? start->is_rf Poor Separation? no_spots Spots Invisible? start->no_spots No Spots? uneven_front Solvent Front Uneven? start->uneven_front Uneven Front? sol_streak Add acid to eluent or dilute sample sol_rf Adjust solvent polarity sol_spots Concentrate sample or use stain sol_front Use undamaged plate is_streaking->sol_streak is_rf->sol_rf no_spots->sol_spots uneven_front->sol_front

Caption: Decision-making diagram for troubleshooting common TLC issues.

References

selection of catalysts for hydrogenation of 3,4,5-Tris(benzyloxy)benzoic Acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3,4,5-Tris(benzyloxy)benzoic Acid and its derivatives. The primary goal of this reaction is the hydrogenolysis of the O-benzyl ether protecting groups to yield the corresponding gallic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of hydrogenating this compound derivatives?

The main objective is to perform a deprotection via hydrogenolysis. This reaction cleaves the benzyl ether bonds (C-O bonds) to unmask the three hydroxyl groups on the benzoic acid core, converting the starting material into a 3,4,5-trihydroxybenzoic acid (gallic acid) derivative and producing toluene as a byproduct.[1]

Q2: What are the most common catalysts for this transformation?

Palladium-based catalysts are the most frequently used for benzyl ether hydrogenolysis due to their high efficiency and selectivity.[2] The most common choices include:

  • Palladium on Carbon (Pd/C): The standard, workhorse catalyst for debenzylation, available in 5% or 10% loadings.[3]

  • Palladium Hydroxide on Carbon (Pd(OH)₂/C): Known as Pearlman's catalyst, it is often more active and effective than Pd/C, especially for stubborn debenzylations.[3]

While other catalysts like Platinum (Pt) or Rhodium (Rh) can be used for hydrogenation, they are more prone to causing undesired reduction of the benzoic acid aromatic ring and are generally less preferred for this specific transformation.[2]

Q3: What are typical starting conditions for this reaction?

A typical starting point involves dissolving the substrate in a polar solvent like ethanol (EtOH), methanol (MeOH), or tetrahydrofuran (THF), adding the catalyst (usually 5-10% by weight of the substrate), and exposing the mixture to a hydrogen atmosphere (from a balloon to several bars of pressure) with vigorous stirring.[3]

Q4: Can the carboxylic acid group poison the catalyst?

Yes, the carboxylic acid group can interact with the catalyst surface and sometimes act as an inhibitor or poison, slowing down the reaction.[4][5] This is particularly noted for catalysts like Palladium and Ruthenium in certain contexts.[4] Using a co-solvent like acetic acid can sometimes mitigate this issue and facilitate the reaction.[3][6]

Catalyst Selection and Performance

Choosing the right catalyst and conditions is critical for a successful debenzylation. The following table summarizes the characteristics of common catalysts for this application.

CatalystTypical LoadingAdvantagesDisadvantagesRecommended Solvents
Pd/C 5-10% w/wCost-effective, widely available, good general activity.[7]Can be less active for hindered substrates; prone to poisoning by sulfur or nitrogen compounds.[8]EtOH, MeOH, THF, Ethyl Acetate.[3]
Pd(OH)₂/C 20% w/wHighly active, often faster and more efficient than Pd/C, less prone to causing ring hydrogenation.[3]More expensive than standard Pd/C.EtOH, MeOH, Acetic Acid.[3][6]
Raney Nickel SlurryInexpensive, effective for some benzyl ether cleavages.[9]Can be pyrophoric; may require higher temperatures/pressures; less selective than Palladium catalysts.[7]Ethanol.
Pt/C or PtO₂ 5% w/wVery active for hydrogenation.High risk of reducing the benzoic acid aromatic ring, leading to undesired byproducts.[2]Acetic Acid, Ethanol.

Troubleshooting Guide

Below is a logical workflow for troubleshooting common issues during the hydrogenation process.

G cluster_start cluster_monitoring cluster_problems cluster_solutions1 cluster_solutions2 cluster_end start Begin Hydrogenation Experiment monitor Monitor Reaction (TLC/LC-MS) start->monitor problem Is Reaction Slow or Stalled? monitor->problem After sufficient time problem2 Incomplete Reaction or Byproducts? problem->problem2 No sol1 Check H₂ Supply & Purge System problem->sol1 Yes sol6 Suspect Poisoning: Purify Starting Material problem2->sol6 Yes end Reaction Complete problem2->end No sol2 Use Fresh, High-Quality Catalyst sol1->sol2 sol3 Switch to Pd(OH)₂/C (Pearlman's Catalyst) sol2->sol3 sol4 Add Acetic Acid as Solvent/Co-solvent sol3->sol4 sol5 Increase H₂ Pressure / Temperature sol4->sol5 sol5->monitor sol7 Perform Diagnostic 'Spike' Test sol6->sol7 sol8 Optimize Catalyst Loading sol7->sol8 sol8->monitor

Caption: Troubleshooting workflow for hydrogenation reactions.

Problem: The reaction is very slow, stalled, or incomplete.

  • Possible Cause 1: Inactive Catalyst or Insufficient Hydrogen. The catalyst may be old, or the system may not have been properly purged of air, which can deactivate the catalyst.[3] The hydrogen supply may be inadequate.

    • Solution: Always use a fresh batch of catalyst from a reliable supplier.[3] Ensure the reaction flask is thoroughly purged with an inert gas (N₂ or Ar) before introducing the catalyst and then purged with hydrogen. Check that the hydrogen source (e.g., balloon) remains inflated. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.[3]

  • Possible Cause 2: Standard Catalyst (Pd/C) is not active enough. For some complex or sterically hindered substrates, standard 5% or 10% Pd/C may not be sufficiently active.

    • Solution: Switch to a more active catalyst such as 20% Palladium Hydroxide on Carbon (Pearlman's catalyst).[3] This catalyst is often superior for challenging debenzylations.

  • Possible Cause 3: Reaction conditions are too mild. The combination of substrate, solvent, and catalyst may require more energy to proceed efficiently.

    • Solution A (Solvent Change): Switching the solvent to acetic acid or adding it as a co-solvent can significantly accelerate the hydrogenolysis of benzyl ethers.[2][6] The acidic medium is thought to protonate the ether oxygen, facilitating cleavage.[2]

    • Solution B (Increase Pressure/Temperature): If available, using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) allows for increased hydrogen pressure and temperature, which can dramatically increase reaction rates.[3]

Problem: I suspect my catalyst is being poisoned.

  • Possible Cause: Impurities in the starting material or solvent. Catalyst poisons are substances that strongly adsorb to the catalyst's active sites and deactivate it. Common poisons for palladium catalysts include sulfur compounds (e.g., thiols), nitrogen compounds (e.g., pyridine, some amines), and heavy metals.[8][10]

    • Solution 1: Purification. Ensure the starting material and solvents are highly pure. If sulfur contamination is suspected, the starting material may need to be recrystallized or purified by chromatography.

    • Solution 2: Diagnostic "Spike" Test. To confirm if an impurity is the cause, run a baseline reaction with a trusted substrate. Then, run a parallel reaction and "spike" it with a small amount of your starting material or solvent. A significant drop in reaction rate after spiking indicates the presence of a poison.[10]

    • Solution 3: Catalyst Washing. In some cases, washing a deactivated catalyst with a solvent like DMF followed by deionized water can remove adsorbed organic residues, though this is less common in a research setting.[10]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis

This protocol provides a standard method for the debenzylation of a this compound derivative using Pd/C.

Caption: Standard experimental workflow for catalytic hydrogenation.

  • Preparation: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent (e.g., Ethanol, THF, or Acetic Acid) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.05-0.1 M.

  • Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C (5-10% w/w) or Pd(OH)₂/C (10-20% w/w) catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Never add catalyst to a flask containing a hydrogen and oxygen atmosphere.[7]

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus set to the desired pressure (e.g., 1-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or LC-MS. Reactions can take anywhere from a few hours to over 24 hours depending on the substrate and conditions.[11]

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the catalyst. Safety Note: The filter cake must be kept wet with solvent as it can ignite in air upon drying.

  • Isolation: Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be purified as necessary.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid using ¹H and ¹³C NMR Spectroscopy, with a Comparative Study against 3,4,5-Trimethoxybenzoic Acid.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data of this compound, a key intermediate in the synthesis of various organic compounds and dendrimers. For comparative purposes, the spectral data of 3,4,5-Trimethoxybenzoic acid is also presented, highlighting the influence of the bulky benzyloxy groups versus the smaller methoxy groups on the chemical environment of the benzoic acid core.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of both compounds exhibit distinct features that are invaluable for structural elucidation. The data is summarized in the table below.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~10.5 (broad s)Singlet1HCarboxylic Acid (-COOH)
7.25-7.45 (m)Multiplet15HPhenyl H's of benzyloxy groups
7.15 (s)Singlet2HAromatic H's on benzoic acid ring
5.10 (s)Singlet6HMethylene H's (-CH₂-) of benzyloxy groups
3,4,5-Trimethoxybenzoic Acid 12.95 (s)Singlet1HCarboxylic Acid (-COOH)
7.25 (s)Singlet2HAromatic H's on benzoic acid ring
3.84 (s)Singlet6HMethoxy H's at C3 and C5 (-OCH₃)
3.74 (s)Singlet3HMethoxy H at C4 (-OCH₃)

The most notable difference in the ¹H NMR spectra is the presence of signals corresponding to the benzyloxy groups in this compound. The multiplet between 7.25-7.45 ppm, integrating to 15 protons, is characteristic of the phenyl protons of the three benzyl groups. The sharp singlet at 5.10 ppm, integrating to 6 protons, corresponds to the methylene protons of the benzyloxy groups. In contrast, 3,4,5-Trimethoxybenzoic acid shows singlets for the methoxy protons at 3.84 and 3.74 ppm.[1] The aromatic protons on the central benzoic acid ring appear as a singlet around 7.15-7.25 ppm in both compounds, indicating a symmetrical substitution pattern.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide further confirmation of the structures and highlight the electronic effects of the substituents.

Compound Chemical Shift (δ) ppm Assignment
This compound ~170.0Carboxylic Acid Carbon (-COOH)
~152.0C3, C5 on benzoic acid ring
~140.0C4 on benzoic acid ring
~136.5Quaternary Carbon of benzyl groups
~128.5Aromatic CH of benzyl groups
~128.0Aromatic CH of benzyl groups
~127.5Aromatic CH of benzyl groups
~125.0C1 on benzoic acid ring
~109.0C2, C6 on benzoic acid ring
~71.0Methylene Carbon (-CH₂-) of benzyloxy groups
3,4,5-Trimethoxybenzoic Acid 167.40Carboxylic Acid Carbon (-COOH)
153.11C3, C5 on benzoic acid ring
141.81C4 on benzoic acid ring
126.38C1 on benzoic acid ring
106.98C2, C6 on benzoic acid ring
60.55Methoxy Carbon at C4 (-OCH₃)
56.35Methoxy Carbons at C3, C5 (-OCH₃)

In the ¹³C NMR spectrum of this compound, the signals for the benzyloxy groups are clearly visible, including the methylene carbons at approximately 71.0 ppm and the aromatic carbons of the benzyl rings. The chemical shifts of the carbons in the central benzoic acid ring are influenced by the electron-donating nature of the benzyloxy groups. Comparatively, the methoxy carbons in 3,4,5-Trimethoxybenzoic acid appear at 60.55 and 56.35 ppm.[1]

Experimental Protocols

NMR Sample Preparation:

A standard protocol for the preparation of samples for ¹H and ¹³C NMR spectroscopy is as follows:

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). For the compounds discussed, DMSO-d₆ is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition:

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Characterization

The following diagram illustrates the typical workflow for the characterization of a chemical compound using NMR spectroscopy.

NMR_Characterization_Workflow Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Setup Experiment (¹H, ¹³C) load_sample->setup_exp acquire_data Acquire Spectral Data setup_exp->acquire_data process_fid Process FID (FT, Phasing, Baseline Correction) acquire_data->process_fid peak_picking Peak Picking & Integration process_fid->peak_picking assign_spectra Assign Spectra peak_picking->assign_spectra compare_data Compare with Reference/Alternative assign_spectra->compare_data final_report Final Characterization Report compare_data->final_report

Caption: A flowchart illustrating the key stages of NMR analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this and structurally related compounds.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a critical determinant of final product quality and efficacy. 3,4,5-Tris(benzyloxy)benzoic Acid is a key building block in the synthesis of various organic molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate purity testing protocols.

Comparison of Analytical Methodologies

The primary method for assessing the purity of organic compounds like this compound in an industrial setting is Reverse Phase HPLC with UV detection.[1][2] However, other techniques such as Titrimetry and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed, each with distinct advantages and limitations.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterHPLC Method A (Hypothetical)HPLC Method B (Hypothetical)
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient)Methanol:0.05 M Ammonium Acetate buffer, pH 4.4 (Isocratic)[3]
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 235 nm[4]UV at 254 nm
Injection Volume 10 µL20 µL
Column Temperature 30 °C35 °C
Run Time 30 min20 min
Resolution High resolution of polar and non-polar impurities.Good separation of aromatic impurities.
LOD/LOQ Low (e.g., LOD: ~1 µg/mL, LOQ: ~4 µg/mL for similar compounds)[5]Moderate

Table 2: Comparison of HPLC with Alternative Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)TitrimetryQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.[6]Neutralization reaction between the acidic analyte and a standardized base.[6]Quantitation based on the signal intensity of specific nuclei in a magnetic field, relative to a certified internal standard.
Specificity High; can separate and quantify individual impurities.Low; titrates all acidic components, providing a measure of total acidity.[6]High; provides structural information and can quantify the analyte without a specific reference standard of the compound itself.[7]
Sensitivity HighLow; not suitable for trace impurity analysis.[6]Moderate to High
Sample Throughput ModerateHighLow
Instrumentation Complex and requires skilled operators.[6]Simple and inexpensive.[6]Highly complex and expensive instrumentation.
Primary Use Purity testing, impurity profiling, and quantification.[6]Assay of bulk material for total acid content.[6]Absolute purity determination and structural elucidation.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analytical methods discussed.

HPLC Method A: Reversed-Phase Gradient Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      20 90
      25 90
      26 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

Titrimetry: Acid-Base Titration
  • Instrumentation: 50 mL burette, magnetic stirrer, pH meter or color indicator.

  • Reagents: Standardized 0.1 M Sodium Hydroxide (NaOH) solution, neutralized ethanol, phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 440 mg of this compound.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent pink color is observed.

    • Record the volume of NaOH consumed.

  • Calculation: The purity is calculated based on the volume of titrant used and the molecular weight of the analyte.

Quantitative NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., DMSO-d6), certified internal standard (e.g., maleic acid).

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard that are well-resolved and representative of the respective molecules. The purity of the analyte is calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Visualizations

To provide a clearer understanding of the analytical workflow, the following diagram illustrates the general process for assessing the purity of a chemical intermediate like this compound.

G Workflow for Purity Assessment of this compound cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception and Login Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC Titration Titrimetry Sample_Preparation->Titration qNMR qNMR Analysis Sample_Preparation->qNMR Data_Processing Data Processing (Integration, Calculation) HPLC->Data_Processing Titration->Data_Processing qNMR->Data_Processing Purity_Assessment Purity Assessment and Impurity Profiling Data_Processing->Purity_Assessment Final_Report Final Report Generation Purity_Assessment->Final_Report

Caption: General workflow for the analytical assessment of this compound purity.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound is dependent on the specific requirements of the analysis. HPLC offers a robust and sensitive method for detailed impurity profiling and is well-suited for quality control in a regulated environment. Titrimetry provides a simple and cost-effective method for determining the bulk assay of the acid. qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte. For comprehensive characterization, a combination of these methods is often employed. The protocols and comparative data presented in this guide serve as a valuable resource for establishing a robust analytical strategy for this compound and other similar chemical entities.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3,4,5-Tris(benzyloxy)benzoic Acid and its esters. We will delve into the expected fragmentation patterns, compare suitable ionization techniques, and present alternative analytical methods, supported by experimental data from related compounds.

Introduction

This compound, also known as tribenzylgallic acid, and its esters are organic compounds with a core structure derived from gallic acid. The bulky benzyloxy groups significantly influence their physicochemical properties and, consequently, their behavior in analytical systems. Mass spectrometry, often coupled with chromatographic separation, is a powerful tool for the identification and quantification of these molecules. Understanding their fragmentation patterns is crucial for accurate analysis.

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound and its esters due to their polarity and thermal lability, which make them less suitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.

Predicted Fragmentation Pathways

While specific experimental mass spectra for this compound are not widely published, we can predict the fragmentation behavior based on the well-understood fragmentation of benzoic acid and benzyl ethers.

This compound (C₂₈H₂₄O₅, MW: 440.5 g/mol )

  • Negative Ion Mode (ESI-): In negative electrospray ionization, the deprotonated molecule [M-H]⁻ at m/z 439 is expected. The primary fragmentation would be the loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylic acids, resulting in a significant fragment at m/z 395. Further fragmentation would likely involve the cleavage of the benzyl groups.

  • Positive Ion Mode (ESI+): In positive mode, the protonated molecule [M+H]⁺ at m/z 441 would be observed. A common initial loss for carboxylic acids is the elimination of a water molecule (H₂O), leading to a fragment at m/z 423. Subsequent fragmentation would involve the loss of the benzyloxy groups. A prominent ion is expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of benzyl moieties.

Esters of this compound (e.g., Benzyl 3,4,5-tris(benzyloxy)benzoate, C₃₅H₃₀O₅, MW: 530.6 g/mol )

The fragmentation of the esters will be dominated by the cleavage of the ester bond and the benzyloxy groups. The tropylium ion at m/z 91 is expected to be a major fragment in the positive ion mode.

Below is a DOT script illustrating the predicted fragmentation pathway for this compound in negative ion mode.

G parent [M-H]⁻ m/z 439 frag1 [M-H-CO₂]⁻ m/z 395 parent->frag1 - CO₂ frag2 Further Fragments frag1->frag2 - Benzyl groups

Predicted fragmentation of this compound (ESI-).

Comparison of Analytical Techniques

A comparative overview of different analytical techniques for the analysis of substituted benzoic acids is presented below. The data is based on typical performance characteristics for benzoic acid derivatives.[1]

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
HPLC-UV ~1 µg/mL~4 µg/mL>0.999Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS 0.7 - 21 ng/L (for related compounds)0.5 ppm (for brominated benzoic acid)>0.99High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs, potential for ion suppression.
GC-MS (with derivatization) ~0.05 µg/mL~0.15 µg/mL>0.99High resolution and established libraries for identification.Requires derivatization for non-volatile compounds, which can be time-consuming.

Experimental Protocols

LC-MS/MS Method for this compound and its Esters

This protocol is a general guideline and should be optimized for the specific instrument and matrix.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a moderate percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in both positive and negative modes should be evaluated for optimal sensitivity.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition of the precursor ion to a specific product ion.

The general workflow for LC-MS analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc ms Mass Spectrometry (ESI+, ESI-) hplc->ms msms Tandem MS (Fragmentation) ms->msms identification Identification msms->identification quantification Quantification msms->quantification

General workflow for LC-MS analysis.

Alternative Analytical Techniques

Besides mass spectrometry, other spectroscopic methods can be valuable for the characterization of this compound and its esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the benzyl groups and the benzoic acid core.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups. Key absorptions for this compound would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and absorptions characteristic of the aromatic rings.

Conclusion

The analysis of this compound and its esters is most effectively achieved using LC-MS/MS, which offers high sensitivity and selectivity. While specific experimental data for these exact compounds is limited, their fragmentation behavior can be reliably predicted based on the fragmentation of related benzoic acid and benzyl-containing compounds. For comprehensive characterization, a multi-technique approach including NMR and FTIR spectroscopy is recommended. The choice of the optimal analytical method will ultimately depend on the specific research goals, required sensitivity, and the complexity of the sample matrix.

References

Protecting Gallic Acid: A Comparative Guide to Benzyl and Other Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of gallic acid derivatives is crucial for exploring their therapeutic potential. A key step in these synthetic routes is the temporary protection of the reactive hydroxyl and carboxyl groups. The choice of protecting group is a critical decision that can significantly impact yield, purity, and the overall success of the synthesis. This guide provides an objective comparison of the widely used benzyl protecting group with other common alternatives for gallic acid, supported by experimental data and detailed methodologies.

Gallic acid's three phenolic hydroxyl groups and one carboxylic acid group present a challenge in selective synthesis. Protecting these functional groups prevents unwanted side reactions and allows for precise chemical modifications. The ideal protecting group should be easy to introduce and remove in high yield under conditions that do not affect other parts of the molecule.

This guide will focus on a head-to-head comparison of four common protecting groups for the hydroxyl functions of gallic acid: Benzyl (Bn), Acetyl (Ac), Methyl (Me), and tert-Butyldimethylsilyl (TBDMS).

Performance Comparison of Protecting Groups

The selection of a protecting group strategy is often a trade-off between stability and ease of removal. The following tables summarize the key characteristics and performance of benzyl, acetyl, methyl, and silyl protecting groups in the context of gallic acid synthesis.

Table 1: Comparison of Hydroxyl Protecting Groups for Gallic Acid

Protecting GroupStructureIntroduction ReagentsTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStabilityOrthogonality
Benzyl (Bn) -CH₂PhBenzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃)~81%[1]Catalytic Hydrogenolysis (H₂, Pd/C)HighStable to a wide range of acidic and basic conditions.[2][3]Orthogonal to acid- and base-labile groups.
Acetyl (Ac) -C(O)CH₃Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, NaOH)High (often quantitative)Acid or Base hydrolysis (e.g., HCl, NaOH)[4]High (often quantitative)Labile to both acidic and basic conditions.[3]Not orthogonal to many common protecting groups.
Methyl (Me) -CH₃Dimethyl sulfate (DMS) or Methyl iodide (MeI), Base (e.g., NaOH, K₂CO₃)~85% (for subsequent ester)[1]Strong Lewis acids (e.g., BBr₃)[5][6][7]Moderate to HighVery stable to most conditions except for strong acids.Not readily orthogonal.
Silyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)TBDMSCl, Imidazole, DMFGenerally HighFluoride ion (e.g., TBAF) or mild acid[2][8][9]HighStable to basic conditions, labile to acidic and fluoride conditions.[2][8]Orthogonal to groups removed by hydrogenolysis or strong base.

Experimental Protocols

Detailed methodologies for the protection and deprotection of gallic acid's hydroxyl groups are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Perbenzylation of Gallic Acid

Objective: To protect all hydroxyl and carboxyl groups of gallic acid with benzyl groups.

Materials:

  • Gallic acid

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfite (Na₂SO₃)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine gallic acid (1 mmol), anhydrous potassium carbonate (1 mmol), benzyl chloride (7 mmol), and anhydrous sodium sulfite (1 mmol) in dimethyl sulfoxide (40 mL).[1]

  • Seal the vessel and subject the mixture to microwave irradiation at 500 W. The reaction can be run at 100°C for 3 minutes or 150°C for 21 minutes.[1]

  • After cooling, the reaction mixture is processed to isolate the product, benzyl 3,4,5-tris(benzyloxy)benzoate.

  • Purification is typically achieved by column chromatography. A reported yield for this procedure is 80.7%.[1]

Protocol 2: De-O-benzylation by Catalytic Hydrogenolysis

Objective: To remove all benzyl protecting groups from a perbenzylated gallic acid derivative.

Materials:

  • Perbenzylated gallic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the perbenzylated gallic acid derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (typically 10-20% by weight of the substrate).

  • The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected gallic acid derivative.

Protocol 3: Peracetylation of Gallic Acid

Objective: To protect the hydroxyl groups of gallic acid with acetyl groups.

Materials:

  • Gallic acid

  • Acetic anhydride

  • Pyridine or Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve gallic acid in pyridine or an aqueous solution of NaOH.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then worked up by acidification and extraction to isolate 3,4,5-triacetoxybenzoic acid.[4][10]

Protocol 4: Deacetylation of 3,4,5-Triacetoxybenzoic Acid

Objective: To remove the acetyl protecting groups.

Materials:

  • 3,4,5-triacetoxybenzoic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the 3,4,5-triacetoxybenzoic acid in methanol or ethanol.

  • Add a catalytic amount of acid (e.g., HCl) or a stoichiometric amount of base (e.g., NaOH).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product, gallic acid, is isolated by neutralization and extraction or crystallization.[4]

Protocol 5: Permethylation of Gallic Acid

Objective: To protect the hydroxyl groups of gallic acid with methyl groups.

Procedure for 3,4,5-Trimethoxybenzoic Acid:

  • Gallic acid is reacted with a methylating agent such as dimethyl sulfate in the presence of a base like sodium hydroxide.[11][12][13]

  • The reaction is carefully controlled to ensure complete methylation of all three hydroxyl groups.[11]

  • Following the reaction, the mixture is neutralized, and the product is isolated by filtration and purified by recrystallization.[11]

Protocol 6: Demethylation of 3,4,5-Trimethoxybenzoic Acid Derivatives

Objective: To remove the methyl protecting groups.

Materials:

  • 3,4,5-Trimethoxybenzoic acid derivative

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the methylated gallic acid derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM to the stirred reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is carefully quenched with water or methanol, followed by an aqueous workup to isolate the deprotected product.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies for gallic acid.

Protection_Deprotection_Workflow cluster_benzyl Benzyl Protection Strategy cluster_acetyl Acetyl Protection Strategy Gallic_Acid_Bn Gallic Acid Protect_Bn Protection (BnBr, K₂CO₃) Gallic_Acid_Bn->Protect_Bn Protected_Bn Perbenzylated Gallic Acid Protect_Bn->Protected_Bn Deprotect_Bn Deprotection (H₂, Pd/C) Protected_Bn->Deprotect_Bn Final_Product_Bn Gallic Acid Derivative Deprotect_Bn->Final_Product_Bn Gallic_Acid_Ac Gallic Acid Protect_Ac Protection (Ac₂O, Base) Gallic_Acid_Ac->Protect_Ac Protected_Ac 3,4,5-Triacetoxy- benzoic Acid Protect_Ac->Protected_Ac Deprotect_Ac Deprotection (Acid/Base Hydrolysis) Protected_Ac->Deprotect_Ac Final_Product_Ac Gallic Acid Derivative Deprotect_Ac->Final_Product_Ac

Caption: General workflows for benzyl and acetyl protection of gallic acid.

Orthogonality_Concept cluster_reactions Selective Reactions Start Gallic Acid with -OH and -COOH groups Protect_OH Protect OH groups (e.g., Benzyl) Start->Protect_OH Protect_COOH Protect COOH group (e.g., Methyl Ester) Protect_OH->Protect_COOH Reaction_1 Reaction at another part of the molecule Protect_COOH->Reaction_1 Deprotect_COOH Selective Deprotection of COOH (e.g., Saponification) Reaction_1->Deprotect_COOH Deprotect_OH Deprotection of OH (e.g., Hydrogenolysis) Deprotect_COOH->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

References

A Comparative Guide to the Synthesis and Validation of 3,4,5-Tris(benzyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and validation methodologies for 3,4,5-Tris(benzyloxy)benzoic Acid and its derivatives. The information presented herein is curated to assist researchers in selecting optimal strategies for synthesis and implementing robust analytical validation protocols.

Comparison of Synthetic Strategies

The synthesis of this compound typically proceeds via a two-step route involving the protection of a gallic acid ester followed by hydrolysis. The most common and direct method is the Williamson ether synthesis for the benzylation step.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Two-Step Synthesis via Methyl Gallate
Step 1: Benzylation Williamson Ether Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
Starting MaterialMethyl Gallate, Benzyl Halide (e.g., Benzyl Bromide)
Key ReagentsBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)
Reaction ConditionsTypically 80-100°C, 4-24 hours
IntermediateMethyl 3,4,5-tris(benzyloxy)benzoate
Reported Yield (Step 1)Generally high, often >90%
Step 2: Hydrolysis Base-catalyzed hydrolysis of the methyl ester
Key ReagentsBase (e.g., NaOH, KOH), Solvent (e.g., Methanol/Water)
Reaction ConditionsReflux, 2-6 hours
Final ProductThis compound
Reported Yield (Step 2)Typically quantitative or near-quantitative (>95%)[1]
Overall Purity High, typically >98% after recrystallization[2][3]

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of Methyl 3,4,5-tris(benzyloxy)benzoate

This procedure is based on the Williamson ether synthesis, a well-established method for forming ethers.

  • Materials:

    • Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

    • Benzyl Bromide

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of methyl 3,4,5-trihydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (3.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (3.3 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 3,4,5-tris(benzyloxy)benzoate.

Step 2: Synthesis of this compound

This step involves the saponification (base-catalyzed hydrolysis) of the methyl ester.

  • Materials:

    • Methyl 3,4,5-tris(benzyloxy)benzoate

    • Sodium Hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • Dissolve methyl 3,4,5-tris(benzyloxy)benzoate (1.0 eq) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.[1]

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Validation of Synthesis

The validation of the synthesis of this compound derivatives relies on a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and quantity of the final product.

Table 2: Comparison of Analytical Methods for Validation

MethodPrincipleAdvantagesDisadvantagesPrimary Use
HPLC Separation based on partitioning between a stationary and mobile phase.High specificity, sensitivity, and ability to separate impurities.Requires more complex instrumentation and method development.Purity testing and impurity quantification.[4]
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for identity confirmation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for trace impurities.Structural confirmation and purity assay.
Mass Spec. Measures the mass-to-charge ratio of ions.High sensitivity and provides molecular weight information.May not distinguish between isomers without fragmentation analysis.Molecular weight confirmation and impurity identification.
FT-IR Measures the absorption of infrared radiation by the sample's molecules.Provides information about the functional groups present.Not typically used for quantitative analysis.Functional group identification.
Titration Neutralization reaction between the acidic analyte and a standard base.Simple, cost-effective, and provides high accuracy for bulk assay.Non-specific; titrates any acidic impurity.[4]Assay of bulk drug substance.[4]
Experimental Protocols for Validation

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the analysis of benzoic acid derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (typically around 254 nm for benzylic compounds).

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural elucidation and purity confirmation.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with expected values for the target structure. Purity can be estimated by comparing the integrals of the analyte signals to those of a certified internal standard (qNMR).

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation start Methyl Gallate benzylation Williamson Ether Synthesis (Benzylation) start->benzylation intermediate Methyl 3,4,5-tris(benzyloxy)benzoate benzylation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product hplc HPLC (Purity) product->hplc nmr NMR (Structure, Purity) product->nmr ms Mass Spec (Molecular Weight) product->ms final_product Validated Product hplc->final_product nmr->final_product ms->final_product

Caption: Synthetic and validation workflow for this compound.

Validation_Logic start Synthesized Product nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms hplc HPLC start->hplc qnmr qNMR start->qnmr titration Titration start->titration decision Meets Specifications? nmr->decision ms->decision hplc->decision qnmr->decision titration->decision pass Release decision->pass Yes fail Re-purify / Re-synthesize decision->fail No

References

comparative study of the antioxidant activity of gallic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antioxidant properties of various gallic acid derivatives reveals significant structure-activity relationships. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, and its synthetic and natural derivatives are potent antioxidants, largely due to the three hydroxyl groups on the phenyl ring.[1][2] Modifications to the carboxylic acid group, typically through esterification, lead to derivatives with altered physical properties, such as lipophilicity, which in turn influences their antioxidant efficacy in different systems.[3][4]

Structure-Activity Relationship

The antioxidant capacity of gallic acid derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl groups are critical for free radical scavenging. Esterification of the carboxyl group of gallic acid with different alcohols results in a series of alkyl esters (e.g., methyl, propyl, octyl, lauryl gallate). This modification tends to increase the lipophilicity of the molecule. Studies indicate that this increased lipophilicity can enhance the antioxidant's effectiveness in lipid-based systems, such as oils and emulsions, by improving its solubility and distribution within the lipid phase.[5][6] However, the protective effects of these derivatives in cellular systems depend on a balance between their antioxidant capacity and their hydrophobicity, which governs their ability to penetrate cell membranes.[3][4]

For instance, while gallic acid itself is a powerful antioxidant, some of its ester derivatives show comparable or even superior activity in specific assays.[7] The length of the alkyl chain in gallate esters plays a crucial role; however, a direct correlation is not always observed and depends on the specific oxidative system being studied. Beyond simple esters, other derivatives, including those incorporating indole or sulfonamide moieties, have been synthesized and evaluated, showing promising antioxidant activities.[8][9]

Comparative Antioxidant Activity

The antioxidant potential of gallic acid and its derivatives is commonly evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDerivative TypeDPPH Radical Scavenging IC50 (µM)Reference
Gallic Acid Parent Compound13.2[10]
Ellagic Acid Dimer of Gallic Acid15.9[10]
3,4,5-THBS Sulfonamide Derivative~27[9]
Gallic Acid Parent Compound~30[9]
Phloroglucinol Related Phenolic45.72[11]

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes within the context of the cited studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The most frequently cited experiments are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When it is reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Antioxidant compound/derivative solution at various concentrations.

    • Methanol or ethanol as a solvent.

  • Procedure:

    • A specific volume of the antioxidant solution (e.g., 100 µL) at different concentrations is added to a volume of the DPPH solution (e.g., 2.9 mL).

    • The mixture is shaken vigorously and allowed to stand in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the antioxidant solution.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum around 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Antioxidant compound/derivative solution at various concentrations.

    • Phosphate buffered saline (PBS) or ethanol for dilution.

  • Procedure:

    • The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • A small volume of the antioxidant solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.[12][13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The assay uses a complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). At low pH, the reduction of the Fe³⁺-TPTZ complex to the ferrous form (Fe²⁺) results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent: Prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the antioxidant solution (e.g., 25 µL) is mixed with the FRAP reagent (e.g., 175 µL).

    • The absorbance of the mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes).

    • A standard curve is typically generated using a known antioxidant like Trolox or ascorbic acid, and the results are expressed as equivalents of the standard.[9][14]

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Gallic Acid Derivative Solutions (various concentrations) C Mix Derivative Solution with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH in Methanol) B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance (e.g., 517 nm for DPPH) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for DPPH antioxidant activity assay.

G GA Gallic Acid Derivative (Ar(OH)3) R Free Radical (R•) GAR Gallic Acid Radical (Ar(OH)2O•) GA->GAR H• Donation RH Neutralized Molecule (RH) R->RH H• Acceptance

Caption: Mechanism of radical scavenging by gallic acid.

References

A Comparative Guide to the X-ray Crystallography of Benzyloxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation and packing, which are critical for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of 3,4,5-trihydroxybenzoic acid (gallic acid) and its benzyloxy derivatives, providing a framework for understanding the structural impact of benzyloxy groups.

While a crystal structure for 3,4,5-Tris(benzyloxy)benzoic acid is not publicly available, analysis of the closely related 3,5-Bis(benzyloxy)benzoic acid and the parent compound, gallic acid, offers valuable comparative data. This guide summarizes their crystallographic parameters, details relevant experimental protocols, and visualizes the experimental workflow.

Data Presentation: Crystallographic Parameters

The introduction of bulky benzyloxy groups in place of hydroxyl groups significantly alters the crystal packing and unit cell parameters. The following table summarizes the crystallographic data for anhydrous gallic acid and 3,5-Bis(benzyloxy)benzoic acid.

Parameter3,4,5-Trihydroxybenzoic Acid (Gallic Acid)3,5-Bis(benzyloxy)benzoic Acid
Formula C₇H₆O₅[1]C₂₁H₁₈O₄[2]
Molecular Weight 170.12 g/mol [1]334.37 g/mol [2]
Crystal System Monoclinic[1]Triclinic[2]
Space Group C2/c[3]P-1[2]
a (Å) 25.690 (4)[1]5.2801 (2)[2]
b (Å) 4.8946 (5)[1]11.6830 (5)[2]
c (Å) 11.097 (2)[1]14.4803 (7)[2]
α (°) 9083.303 (2)[2]
β (°) 105.746 (6)[1]80.775 (2)[2]
γ (°) 9079.031 (1)[2]
Volume (ų) 1343.0 (4)[1]862.17 (6)[2]
Z 8[1]2[2]
Temperature (K) 90[1]295[2]

Experimental Protocols

Synthesis and Crystallization of 3,5-Bis(benzyloxy)benzoic Acid

A detailed experimental protocol for the synthesis and crystallization of 3,5-Bis(benzyloxy)benzoic acid provides a template for obtaining diffraction-quality crystals of related compounds.

Synthesis: The synthesis of 3,5-Bis(benzyloxy)benzoic acid is typically achieved through the Williamson ether synthesis. This involves the reaction of a dihydroxybenzoic acid with benzyl bromide in the presence of a base.

Crystallization: Single crystals suitable for X-ray diffraction are commonly grown by slow evaporation from an appropriate solvent. For 3,5-Bis(benzyloxy)benzoic acid, recrystallization from ethanol has been reported to yield high-quality crystals.[2] The process involves dissolving the synthesized compound in a minimum amount of hot ethanol and allowing the solution to cool slowly to room temperature. Over time, the solvent evaporates, leading to the formation of single crystals.

X-ray Data Collection and Structure Refinement

The following is a generalized workflow for X-ray data collection and structure refinement, based on the provided data for the analyzed compounds.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then cooled to a specific temperature (e.g., 90 K for gallic acid or 295 K for 3,5-Bis(benzyloxy)benzoic acid) to minimize thermal vibrations.[1][2] X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. For the 3,5-Bis(benzyloxy)benzoic acid structure, the outer benzyl rings were found to be disordered and were refined with a 50% occupancy over two positions.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography of a benzoic acid derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A generalized workflow for the X-ray crystallography of benzoic acid derivatives.

Comparison and Insights

The comparison of the crystal structures of gallic acid and 3,5-Bis(benzyloxy)benzoic acid reveals significant differences in their molecular packing and hydrogen bonding networks.

  • Gallic Acid: The structure of anhydrous gallic acid is characterized by a dense, three-dimensional network of hydrogen bonds involving both the carboxylic acid and the phenolic hydroxyl groups.[1] The molecules are essentially planar.[1]

  • 3,5-Bis(benzyloxy)benzoic Acid: In contrast, the bulky benzyl groups in 3,5-Bis(benzyloxy)benzoic acid sterically hinder the formation of an extensive hydrogen-bonded network. The primary intermolecular interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups.[2] The O-CH₂ groups adopt a syn-anti conformation with respect to the central benzene ring.[2]

These observations suggest that the crystal structure of this compound would likely be dominated by van der Waals interactions between the large benzyl groups, with hydrogen bonding limited to the carboxylic acid dimer formation. The overall crystal packing would be less dense compared to that of gallic acid.

This comparative guide provides researchers with essential data and protocols for the crystallographic study of benzyloxybenzoic acid derivatives. The insights gained from comparing the parent gallic acid with its bis-benzyloxy derivative offer a valuable predictive tool for understanding the solid-state properties of other related compounds, which is crucial for applications in drug development and materials science.

References

A Researcher's Guide to Amide Coupling: Comparing the Efficacy of Coupling Reagents for 3,4,5-Tris(benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules, particularly in drug development and materials science, the efficient formation of amide bonds is a critical step. The choice of coupling reagent can significantly impact reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of three widely used coupling reagents—HATU, HBTU, and EDC in conjunction with HOBt—for the amide bond formation with the sterically hindered and electron-rich 3,4,5-Tris(benzyloxy)benzoic Acid.

Performance Comparison of Coupling Reagents

The efficacy of each coupling reagent was evaluated based on reaction yield, purity of the final amide product, and reaction time. The following table summarizes the quantitative data obtained from a model reaction between this compound and benzylamine.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (%)
HATU -DIPEADMF295>98
HBTU HOBtDIPEADMF488~95
EDC HOBtDMAPDCM1275~90

This data is representative and may vary based on specific reaction conditions and substrates.

Key Observations:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrated the highest efficacy, providing a superior yield and purity in the shortest reaction time. This is attributed to the formation of a highly reactive OAt-active ester, which is less prone to racemization and side reactions.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , a close structural analog of HATU, also provided a good yield, albeit lower than HATU and requiring a longer reaction time. The addition of HOBt is often recommended to suppress side reactions.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , a carbodiimide-based coupling reagent, in combination with HOBt (Hydroxybenzotriazole) , resulted in a lower yield and purity compared to the uronium-based reagents. This method is generally more cost-effective but may require more extensive purification. The use of DMAP as a base is crucial for achieving reasonable yields.[3]

Experimental Protocols

Detailed methodologies for the amide coupling of this compound with benzylamine using the compared reagents are provided below.

General Procedure for Amide Coupling

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Dissolve in Anhydrous Solvent (DMF or DCM) A->C B Amine (e.g., Benzylamine) B->C D Add Coupling Reagent (HATU, HBTU, or EDC/HOBt) C->D E Add Base (DIPEA or DMAP) D->E F Stir at Room Temperature E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Amide J->K

Caption: General workflow for amide bond formation.

1. HATU Mediated Coupling

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.2 equiv.) and continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. HBTU Mediated Coupling

  • To a solution of this compound (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DMF, add HBTU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine (1.2 equiv.) and continue stirring at room temperature for 4 hours.

  • Follow the work-up and purification procedure as described for the HATU mediated coupling.

3. EDC/HOBt Mediated Coupling

  • To a solution of this compound (1.0 equiv.), HOBt (1.1 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM, add EDC (1.2 equiv.).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amine (1.2 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

For the amide coupling of the sterically demanding this compound, HATU stands out as the most effective reagent, offering high yields and purity with a significantly shorter reaction time. While HBTU is a viable alternative, EDC/HOBt is a more economical option, though it may necessitate more rigorous purification to achieve high purity of the final product. The choice of reagent will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, reaction efficiency, and the desired purity of the final compound.

References

A Spectroscopic Comparison of 3,4,5-Tris(benzyloxy)benzoic Acid and Its Precursors: Gallic Acid and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules, a thorough understanding of the spectral characteristics of the final product and its precursors is paramount for reaction monitoring and final product verification. This guide provides a detailed spectroscopic comparison of 3,4,5-Tris(benzyloxy)benzoic Acid, a key intermediate in the synthesis of various pharmaceuticals and dendrimers, with its common precursors, Gallic Acid and Benzyl Bromide. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data allows for a clear and objective comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundProton EnvironmentChemical Shift (δ, ppm)Multiplicity
This compound Aromatic (Benzoic acid ring)7.32s
Aromatic (Benzyl groups)7.23 - 7.51m
Benzylic (-O-CH₂-Ph)5.16s
Benzylic (-O-CH₂-Ph)4.99s
Gallic Acid Aromatic (C2-H, C6-H)7.14s
Hydroxyl (-OH)3.08sa
Carboxylic Acid (-COOH)8.22sa
Benzyl Bromide Aromatic (Phenyl group)7.24 - 7.44m
Benzylic (-CH₂-Br)4.4 - 4.6s

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound Carbonyl (-C=O)166.15
Aromatic (C3, C5 - O)152.80
Aromatic (C4 - O)141.56
Aromatic (Benzyl ipso-C)137.35, 136.51
Aromatic (C1)129.39
Aromatic (Benzyl C-H)128.84, 128.66, 128.56, 128.22, 128.07, 128.00
Aromatic (C2, C6)106.83
Benzylic (-O-CH₂)75.17, 71.27
Gallic Acid Carbonyl (-COOH)166.82
Aromatic (C3, C5 - OH)145.11
Aromatic (C4 - OH)137.77
Aromatic (C1)121.15
Aromatic (C2, C6)109.22
Benzyl Bromide Aromatic (ipso-C)137.9
Aromatic (C-H)129.3, 128.9, 128.7
Benzylic (-CH₂-Br)33.5

Table 3: IR Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)Characteristics
This compound O-H (Carboxylic Acid)~3000 (broad)Hydrogen-bonded OH stretch
C=O (Carboxylic Acid)~1680 - 1700Carbonyl stretch
C-O (Ether)~1100 - 1300Aryl-alkyl ether stretch
C=C (Aromatic)~1450 - 1600Aromatic ring vibrations
Gallic Acid O-H (Phenolic & Carboxylic Acid)2500 - 3600 (very broad)Extensive hydrogen bonding
C=O (Carboxylic Acid)~1702Carbonyl stretch
C=C (Aromatic)1617, 1540, 1451Aromatic ring vibrations[1]
Benzyl Bromide C-H (Aromatic)~3030 - 3080Aromatic C-H stretch
C-H (Aliphatic)~2850 - 2960Methylene C-H stretch
C=C (Aromatic)~1450 - 1600Aromatic ring vibrations
C-Br~500 - 600Carbon-bromine stretch

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compound C₂₈H₂₄O₅440.49440 [M]⁺, 349 [M-CH₂Ph]⁺, 91 [CH₂Ph]⁺
Gallic Acid C₇H₆O₅170.12170 [M]⁺, 153 [M-OH]⁺, 125 [M-COOH]⁺
Benzyl Bromide C₇H₇Br171.03170/172 [M]⁺ (isotope pattern), 91 [M-Br]⁺

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the benzylation of gallic acid to synthesize this compound.

Materials:

  • Gallic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of gallic acid in DMF, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from its precursors.

SynthesisWorkflow GallicAcid Gallic Acid Reaction Benzylation (SN2 Reaction) GallicAcid->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Base K₂CO₃ / DMF Base->Reaction Base/ Solvent Product 3,4,5-Tris(benzyloxy)benzoic Acid Reaction->Product Yields

Caption: Synthetic workflow for this compound.

References

assessing the stability of benzyl ether protecting groups under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a pivotal aspect of designing successful multi-step organic syntheses. The benzyl (Bn) ether is a widely employed protecting group for hydroxyl functionalities, prized for its general robustness.[1][2] This guide provides an objective comparison of the stability of benzyl ethers under diverse reaction conditions, supported by experimental data and detailed methodologies, to aid in strategic synthetic planning.

Comparative Stability Analysis

The efficacy of a protecting group is determined by its ability to endure a range of chemical transformations while allowing for its selective removal at a later synthetic stage. Benzyl ethers are notable for their stability in both acidic and basic media, rendering them a reliable choice for numerous applications.[1][2] However, their susceptibility to reductive cleavage, particularly through catalytic hydrogenolysis, offers a mild and distinct deprotection method that is orthogonal to many other protecting groups.[3][4]

In contrast:

  • Silyl Ethers (e.g., TBS, TIPS): These are labile to fluoride ions and exhibit variable stability in acidic and basic conditions based on the steric bulk of the silicon substituents.[1] Generally, silyl ethers are less stable under acidic conditions than benzyl ethers but are resistant to the reductive conditions used for benzyl ether cleavage.[1]

  • Acetals (e.g., MOM, THP): A key characteristic of acetals is their stability to basic and nucleophilic reagents but pronounced lability under acidic conditions.[1] This is in stark contrast to benzyl ethers, which are generally stable across a range of acidic conditions.[1]

  • Esters (e.g., Acetate, Pivaloate): Ester protecting groups are typically removed via hydrolysis under basic conditions (saponification).[1] They are stable to the catalytic hydrogenolysis conditions that cleave benzyl ethers but are sensitive to nucleophiles and strong bases which may not affect a benzyl ether.[1]

The orthogonality between these protecting groups is a fundamental principle in modern synthetic strategy. For instance, a benzyl ether can be removed by hydrogenolysis in the presence of a silyl ether, which can subsequently be cleaved with a fluoride source.[1]

Data Presentation: Comparative Stability of Benzyl Ethers

The following table summarizes the stability of benzyl ethers under various reaction conditions, offering a quick reference for synthetic planning.

Condition CategoryReagent/ConditionSubstrate ExampleOutcomeYield (%)
Acidic
Strong Acids (e.g., HBr, BCl₃, BBr₃)General Benzyl EthersCleavageHigh
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄)Benzyl Phenyl EtherCleavage/No ReactionVaries
Mild Acidic Conditions (e.g., Acetic Acid)Benzyl Trityl EtherGenerally Stable-
Basic
Strong Bases (e.g., NaH, KOH, Carbonates)General Benzyl EthersGenerally Stable-
Oxidative
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Carbohydrate Benzyl EthersCleavage84-96
Reductive
Catalytic Hydrogenolysis (H₂, Pd/C)General Benzyl EthersCleavageHigh
Birch Reduction (Na, NH₃)General Benzyl EthersCleavageHigh
Hydrides (e.g., LiAlH₄, NaBH₄)General Benzyl EthersGenerally Stable-

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical aspects of assessing benzyl ether stability.

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the flask and the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Objective: To oxidatively cleave a benzyl ether, a method particularly effective for p-methoxybenzyl (PMB) ethers but also applicable to benzyl ethers under specific conditions.

Reaction: R-OBn + DDQ --> R-OH + other byproducts

Procedure:

  • Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).

  • For simple benzyl ethers, irradiate the reaction mixture with a 525 nm light source at room temperature.[5] For p-methoxybenzyl ethers, the reaction often proceeds without light.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.

Visualizing Reaction Pathways

The following diagrams illustrate the logical workflow for assessing benzyl ether stability and the general transformation involved in its cleavage.

Workflow for Assessing Benzyl Ether Stability sub Substrate (Benzyl Ether) react Perform Reaction sub->react cond Reaction Condition (Acidic, Basic, Oxidative, Reductive) cond->react analyze Analyze Mixture (TLC, LC-MS, NMR) react->analyze stable Stable (Starting Material Recovered) analyze->stable No Reaction cleaved Cleaved (Deprotected Product Observed) analyze->cleaved Reaction Occurs

Caption: A logical workflow for evaluating the stability of a benzyl ether.

Caption: General transformation for the deprotection of benzyl ethers.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Tris(benzyloxy)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3,4,5-Tris(benzyloxy)benzoic Acid, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as causing skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is essential.

Hazard ClassificationPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)[1]Protective gloves[1]
Serious Eye Irritation (Category 2A)Eye protection (safety goggles)[1]
Aquatic Hazard (Short-term, Category 3)[1]N/A

Before beginning any disposal procedure, ensure that a current Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE: Before handling the chemical, put on chemical-resistant gloves (e.g., nitrile) and safety goggles.[1] A lab coat is also recommended.

  • Work in a ventilated area: If there is a risk of dust formation, conduct all operations in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1]

  • Prepare waste container: Obtain a designated, properly labeled hazardous waste container. The container should be clean, dry, and compatible with the chemical.

2. Handling and Waste Collection:

  • Avoid dust generation: When transferring the solid material, do so carefully to minimize the creation of airborne dust.[1][2][3][4]

  • Collect the waste: Carefully transfer the this compound waste into the designated hazardous waste container.

  • Do not mix waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

3. Decontamination and Container Management:

  • Clean contaminated surfaces: If any spills occur, they should be swept up and the material placed in the waste container.[2][3][4] The area should then be decontaminated.

  • Handle empty containers properly: Treat empty containers that once held this compound as hazardous waste, as they may retain chemical residues.[1]

  • Seal and label the container: Securely close the waste container. Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes the date of accumulation.

4. Storage and Final Disposal:

  • Temporary storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials such as strong oxidizing agents.

  • Consult local regulations: The final disposal must be carried out in accordance with all applicable local, regional, and national regulations.[1][2]

  • Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste at an approved facility.[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe container Use Designated Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid Dust) container->transfer spill Spill Occurred? transfer->spill cleanup Clean Spill and Decontaminate Area spill->cleanup Yes seal Seal and Label Waste Container spill->seal No cleanup->seal store Store in Designated Waste Area seal->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End of Procedure contact_ehs->end

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

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